Milbemycin A3
Beschreibung
This compound is a natural product found in Streptomyces bingchenggensis, Streptomyces avermitilis, and Streptomyces milbemycinicus with data available.
Eigenschaften
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+/t18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBGSRMUSVULIE-GSMJGMFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058391 | |
| Record name | Milbemectin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
43 °C (Closed cup) /Ultiflora Miticide/ | |
| Record name | MILBEMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C)., Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C) | |
| Record name | MILBEMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1270 (Milbemycin A3); 1.1265 (Milbemycin A4), both at 25 °C | |
| Record name | MILBEMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.8X10-11 mm Hg at 20 °C | |
| Record name | MILBEMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder (Technical grade) | |
CAS No. |
51596-10-2, 51570-36-6, 122666-95-9 | |
| Record name | (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51596-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milbemycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051570366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milbemectin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051596102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milbemectin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Milbemycin B, 5-O-demethyl-28-deoxy-6,28-epoxy-25-methyl-, (6R,25R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 51570-36-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MILBEMYCIN A3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76Y8Z9GEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MILBEMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
212-215 °C | |
| Record name | MILBEMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Discovery of Milbemycin A3 from Streptomyces hygroscopicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A3, a potent macrolide antibiotic with significant acaricidal and insecticidal properties, represents a cornerstone in the development of biopesticides. First isolated from the fermentation broth of the soil bacterium Streptomyces hygroscopicus, its discovery opened a new avenue for effective and environmentally conscious pest management. This technical guide provides an in-depth overview of the discovery of this compound, focusing on the producing microorganism, fermentation processes, extraction and purification methodologies, and the elucidation of its complex chemical structure. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in natural product discovery and development.
Introduction
The milbemycins are a class of 16-membered macrocyclic lactones produced by various species of Streptomyces.[1] this compound, along with its close analog Milbemycin A4, are the major components of the commercially produced milbemycin mixture.[2] These compounds exhibit potent biological activity against a wide range of agricultural pests, including mites and insects. Their mode of action involves the potentiation of glutamate and GABA-gated chloride channels in invertebrates, leading to paralysis and death of the target organisms. This guide focuses specifically on this compound, detailing the scientific journey from its microbial origin to its characterization as a pure chemical entity.
The Producing Microorganism: Streptomyces hygroscopicus
This compound is a secondary metabolite produced by the Gram-positive, filamentous bacterium Streptomyces hygroscopicus.[1] Strains of this bacterium, such as Streptomyces hygroscopicus subsp. aureolacrimosus, have been identified as prolific producers of milbemycins.[3] For drug discovery and development, the selection and improvement of high-yielding strains are critical. Mutant strains, such as Streptomyces hygroscopicus HS7523, have been developed through multiple rounds of mutagenesis to significantly increase the yield of this compound.[4]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus. The fermentation process is a critical step that directly influences the yield and purity of the final product. It can be broadly divided into two stages: seed culture preparation and production fermentation.
Experimental Protocols
3.1.1. Seed Culture Preparation
A robust seed culture is essential for successful production fermentation. The following protocol outlines the preparation of a seed culture of Streptomyces hygroscopicus.
-
Step 1: Strain Activation. A slant culture of a high-yielding Streptomyces hygroscopicus strain (e.g., HS7523) is cultured on a suitable agar medium (e.g., ISP3 slant medium) at 28°C for 10-12 days to ensure good sporulation.
-
Step 2: Inoculum Preparation. Mycelia from the slant are aseptically scraped and suspended in sterile water to create a bacterial suspension.
-
Step 3: Seed Culture Fermentation. The bacterial suspension is used to inoculate a seed culture medium. The seed culture is then incubated in a shaker at 28 ± 1°C and 250 rpm for approximately 48 hours.
3.1.2. Production Fermentation
The production fermentation is the main stage where this compound is synthesized.
-
Step 1: Inoculation. The seed culture is transferred to the production fermentation medium.
-
Step 2: Fermentation Conditions. The fermentation is carried out under controlled conditions. The culture time is typically between 300 and 360 hours.
-
Step 3: Monitoring. The fermentation process is monitored for various parameters, including pH, dissolved oxygen, and biomass. This compound production typically begins after a period of initial cell growth.
Data Presentation
The following tables summarize the key parameters and components for the fermentation of Streptomyces hygroscopicus for this compound production.
Table 1: Seed Culture Medium Composition
| Component | Concentration (g/L) |
|---|---|
| Yeast Extract | 5 |
| Sucrose | 30 |
| Skim Milk Powder | 10 |
| Soybean Cake Powder | 10 |
| K₂HPO₄ | 1 |
| FeSO₄·7H₂O | 0.1 |
| ZnSO₄ | 0.02 |
| CaCO₃ | 5 |
| CuSO₄ | 0.05 |
| Na₂MoO₄ | 0.5 |
Data from US Patent 10,287,545 B2.
Table 2: Production Fermentation Medium Composition
| Component | Concentration (g/L) |
|---|---|
| Yeast Extract | 5 |
| Sucrose | 120 |
| Skim Milk Powder | 10 |
| Soybean Cake Powder | 10 |
| Cottonseed Cake Powder | 14 |
| K₂HPO₄ | 1 |
| FeSO₄·7H₂O | 0.1 |
| ZnSO₄ | 0.02 |
| CaCO₃ | 5 |
| CuSO₄ | 0.05 |
| Na₂MoO₄ | 0.5 |
Data from US Patent 10,287,545 B2.
Table 3: Production Fermentation Parameters
| Parameter | Value |
|---|---|
| Temperature | 25-35°C |
| pH | 6.0-8.0 (controlled around 7.0) |
| Culture Time | 300-360 hours |
| Dissolved Oxygen | ≥ 35% |
| Ventilation Volume | 0.5-1.0 vvm |
Data from US Patent 10,287,545 B2.
Visualization
Extraction and Purification of this compound
Following fermentation, this compound must be extracted from the fermentation broth and purified to a high degree. This process typically involves cell separation, extraction with organic solvents, and chromatographic purification.
Experimental Protocols
4.1.1. Conventional Extraction and Purification
A common method for isolating milbemycins involves the following steps:
-
Step 1: Cell Separation. The fermentation broth is filtered to separate the mycelial cake from the liquid phase.
-
Step 2: Extraction. The mycelial cake is extracted with a water-miscible organic solvent such as acetone or methanol.
-
Step 3: Concentration and Solvent Partitioning. The extract is concentrated, and the residue is partitioned with a nonpolar solvent like n-hexane or ethyl acetate.
-
Step 4: Column Chromatography. The crude extract is subjected to one or more rounds of column chromatography for purification. Common stationary phases include silica gel, alumina, and Sephadex LH-20.
4.1.2. Supercritical Fluid Extraction (SFE)
An alternative, more environmentally friendly method utilizes supercritical CO₂ for extraction:
-
Step 1: Mycelium Preparation. The separated mycelial cake is freeze-dried.
-
Step 2: Supercritical CO₂ Extraction. The dried mycelium is extracted with supercritical CO₂ at high pressure and temperature.
-
Step 3: Methanol Extraction of the SFE Product. The supercritical CO₂ extract is then further extracted with methanol to isolate the milbemycins.
Data Presentation
Table 4: Example of a Purification Scheme for Milbemycins A3/A4
| Step | Procedure | Purity | Yield |
|---|---|---|---|
| 1. Fermentation Broth (16.48 L) | Centrifugation | - | - |
| 2. Wet Mycelium Cake (2.84 kg) | Lyophilization | - | - |
| 3. Dry Mycelium Powder (287 g) | Supercritical CO₂ Extraction | - | - |
| 4. Crude Extract (24.04 g) | Methanol Extraction | 13% | - |
| 5. Purified Extract (3.99 g) | Silica Gel Column Chromatography | 85% | 86% |
Data adapted from European Patent EP 2 886 640 A1.
Visualization
Structure Elucidation of this compound
The definitive structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
Detailed 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were instrumental in assigning the complex polycyclic structure of this compound. High-resolution mass spectrometry provided the exact molecular weight and elemental composition, confirming the molecular formula.
Disclaimer: While the use of NMR and Mass Spectrometry for the structure elucidation of this compound is well-documented, a comprehensive and publicly available dataset of the complete ¹H and ¹³C NMR spectral assignments and a detailed fragmentation pattern from mass spectrometry for this compound could not be located in the conducted searches. The following table provides the known physicochemical properties of this compound.
Table 5: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₄O₇ |
| Molecular Weight | 528.68 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 212-215 °C |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in n-hexane |
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces hygroscopicus is a complex process involving a Type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster contains the necessary genes encoding the PKS enzymes, as well as tailoring enzymes responsible for post-PKS modifications.
Visualization of the Biosynthetic Logic
Conclusion
The discovery of this compound from Streptomyces hygroscopicus is a testament to the power of microbial natural product screening. The development of efficient fermentation and purification processes has enabled the large-scale production of this valuable biopesticide. Further research into the biosynthetic pathway and regulatory networks of this compound production holds the potential for strain improvement and the generation of novel analogs with enhanced properties. This technical guide provides a foundational understanding of the core principles and methodologies involved in the discovery and production of this compound, serving as a valuable resource for the scientific community.
References
An In-depth Technical Guide to the Physicochemical Properties of Milbemycin A3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 is a potent macrolide antibiotic belonging to the milbemycin family, a group of natural products produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus.[1] It is a key active component in various antiparasitic formulations used in veterinary medicine and agriculture. A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and the design of new derivatives with enhanced efficacy and safety profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties dictate its behavior in various chemical and biological systems.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₃₁H₄₄O₇ | [1] |
| Molecular Weight | 528.7 g/mol | [2] |
| Appearance | White, crystalline powder | [2] |
| CAS Number | 51596-10-2 | [2] |
Thermal and Physical Properties
| Property | Value | Reference |
| Melting Point | 212-215 °C | |
| Density | 1.1270 g/cm³ at 25 °C |
Solubility Profile
The solubility of this compound in various solvents at 20 °C is crucial for its extraction, purification, and formulation.
| Solvent | Solubility (g/L) | Reference |
| Methanol | 64.8 | |
| Ethanol | 41.9 | |
| Acetone | 66.1 | |
| Ethyl Acetate | 69.5 | |
| Benzene | 143.1 | |
| n-Hexane | 1.4 | |
| Water | Poor |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and quantification of this compound.
| Technique | Data Highlights | Reference |
| UV-Vis Spectroscopy | Maximum absorption (λmax) at approximately 245 nm. | |
| Mass Spectrometry | Molecular Ion [M+H]⁺ at m/z 529.3160. Fragmentation patterns can be used for structural elucidation. | |
| ¹H NMR (Proton NMR) | Complex spectrum with characteristic signals for olefinic protons, protons adjacent to oxygen atoms, and methyl groups. | |
| ¹³C NMR (Carbon-13 NMR) | Reveals 31 distinct carbon signals corresponding to the molecular formula. |
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible determination of the physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered and dry)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a dense column of 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.
-
Determination: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). The melting point is reported as this range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound solid
-
Selected solvent (e.g., methanol, ethanol, acetone)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid ensures that equilibrium is reached.
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 20°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed in g/L of the solvent.
Mechanism of Action: Signaling Pathway
This compound exerts its antiparasitic effects by targeting the nervous system of invertebrates. It acts as a potent positive allosteric modulator of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) gated chloride channels.
The binding of this compound to these channels leads to an increased influx of chloride ions into the nerve and muscle cells. This influx causes hyperpolarization of the cell membrane, making it less excitable. The sustained hyperpolarization ultimately results in the flaccid paralysis and death of the parasite.
Conclusion
This technical guide provides a detailed overview of the essential physicochemical properties of this compound, offering valuable data and standardized protocols for researchers and professionals in the fields of drug development and parasitology. The presented information on its solubility, thermal stability, and spectroscopic characteristics, combined with a clear understanding of its mechanism of action, serves as a critical resource for the effective utilization and further investigation of this important antiparasitic agent. The provided experimental workflows and signaling pathway diagrams offer a visual and accessible means to comprehend these complex concepts.
References
An In-depth Technical Guide to the Mechanism of Action of Milbemycin A3 on Glutamate-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A3, a potent macrocyclic lactone, exerts its anthelmintic and insecticidal effects primarily by modulating the activity of glutamate-gated chloride channels (GluCls) in invertebrates. These ligand-gated ion channels are crucial for inhibitory neurotransmission in protostomes. This compound acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of GluCls. This interaction leads to a prolonged and essentially irreversible opening of the chloride ion channel. The resulting influx of chloride ions causes hyperpolarization of neuronal and muscle cell membranes, leading to flaccid paralysis and eventual death of the parasite or pest. This technical guide provides a comprehensive overview of the mechanism of action of this compound on GluCls, including quantitative data from related compounds, detailed experimental protocols for studying this interaction, and visualizations of the key pathways and processes.
Introduction
The milbemycins, along with the closely related avermectins, are a class of macrocyclic lactones widely used in veterinary medicine and agriculture for their potent activity against a broad spectrum of nematodes and arthropods.[1] Their high efficacy and selective toxicity are attributed to their specific interaction with glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[2][3] These channels are members of the Cys-loop superfamily of ligand-gated ion channels and play a critical role in mediating inhibitory neurotransmission.[4]
This compound is a key component of the commercially available mixture, milbemectin, which also contains Milbemycin A4.[5] While extensive research has been conducted on the macrocyclic lactone class, particularly ivermectin, specific quantitative data for pure this compound is limited in the public domain. This guide synthesizes the available information on the mechanism of action of milbemycins and related compounds on GluCls to provide a detailed technical resource.
The Molecular Target: Glutamate-Gated Chloride Channels (GluCls)
GluCls are pentameric ligand-gated ion channels that are permeable to chloride ions. In invertebrates, they are found in the nervous systems and musculature, where they mediate fast inhibitory neurotransmission. Upon binding of the neurotransmitter glutamate, the channel opens, allowing chloride ions to flow into the cell, which hyperpolarizes the membrane and reduces the excitability of the neuron or muscle cell.
Mechanism of Action of this compound
This compound, like other macrocyclic lactones, acts as a positive allosteric modulator of GluCls. This means it binds to a site on the channel protein that is distinct from the glutamate-binding site. The binding of this compound potentiates the effect of glutamate, meaning that the channel is more likely to open in the presence of both glutamate and this compound than with glutamate alone.
At higher concentrations, milbemycins can also act as direct agonists, opening the GluCl channel in the absence of glutamate. A key feature of the action of macrocyclic lactones is that they induce a very slow-opening and essentially irreversible channel activation. This prolonged influx of chloride ions leads to a sustained hyperpolarization of the cell membrane, preventing the neuron or muscle cell from firing, which results in flaccid paralysis of the organism.
Quantitative Data
Table 1: Potency of Milbemectin (this compound/A4 Mixture) and Related Macrocyclic Lactones on Invertebrates and Recombinant GluCls.
| Compound | Species/Channel | Assay Type | Value | Reference(s) |
|---|---|---|---|---|
| Milbemectin | Tetranychus urticae (spider mite) | Acaricidal activity | IC50: 5.3 µg/ml | |
| Milbemectin | Caenorhabditis elegans | Nematicidal activity | IC50: 9.5 µg/ml | |
| Ivermectin | Haemonchus contortus GluClα3B | Electrophysiology (TEVC) | EC50: ~0.1 nM | |
| Ivermectin | Haemonchus contortus HcGluClα | Radioligand binding | Kd: 0.11 nM |
| Moxidectin | Haemonchus contortus HcGluClα | Radioligand binding | Kd: 0.18 nM | |
Table 2: Effect of Glutamate on Macrocyclic Lactone Binding to Haemonchus contortus GluClα.
| Macrocyclic Lactone | Effect of Glutamate | Fold Increase in Affinity | Reference(s) |
|---|---|---|---|
| [3H]-Ivermectin | Allosteric modulator | >7-fold |
| [3H]-Moxidectin | Allosteric modulator | >1.5-fold | |
Signaling Pathway and Physiological Consequences
The action of this compound on GluCls disrupts normal neurotransmission, leading to the paralysis and death of the invertebrate.
Signaling Pathway in the Nematode Pharynx
A well-characterized example of GluCl function is in the pharyngeal muscle of nematodes like C. elegans and Ascaris suum. The M3 motor neuron releases glutamate, which activates GluCls on the pharyngeal muscle, causing relaxation. This compound's potentiation and direct activation of these channels lead to a sustained relaxation of the pharynx, preventing the nematode from feeding.
Downstream Cellular Effects of Hyperpolarization
The sustained influx of chloride ions and the resulting hyperpolarization have several downstream consequences for the cell:
-
Inhibition of Action Potential Firing: The hyperpolarized state increases the threshold for depolarization, making it more difficult for the neuron to fire an action potential.
-
Disruption of Ion Homeostasis: Prolonged chloride influx can disrupt the delicate balance of intracellular ions, which can have wide-ranging effects on cellular processes.
-
Cell Swelling: In some cases, the influx of chloride ions, accompanied by cations to maintain electrical neutrality, can lead to osmotic swelling and cell damage.
Experimental Protocols
The study of this compound's effects on GluCls involves a combination of molecular biology, electrophysiology, and biochemical assays.
Cloning and Expression of GluCl Subunits
The first step is to obtain the cDNA sequence of the GluCl subunit of interest from the target invertebrate. This is typically done using PCR with primers designed from conserved regions of known GluCl genes. The cloned cDNA is then subcloned into an expression vector suitable for the chosen expression system, such as Xenopus laevis oocytes or mammalian cell lines (e.g., COS-7).
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique to study the function of ion channels expressed in Xenopus oocytes.
-
Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and a small portion of the ovary is surgically removed. Oocytes are manually separated and treated with collagenase to remove the follicular layer.
-
cRNA Injection: The in vitro transcribed cRNA encoding the GluCl subunit is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for protein expression.
-
Recording: An oocyte is placed in a recording chamber and perfused with a saline solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Drug Application: Glutamate and/or this compound are applied to the oocyte via the perfusion system. The resulting chloride currents are recorded and analyzed to determine parameters such as EC50 and channel kinetics.
Radioligand Binding Assays
Radioligand binding assays are used to determine the binding affinity (Kd) of a compound to its receptor.
-
Membrane Preparation: A cell line (e.g., COS-7) is transfected with the GluCl expression vector. After allowing for protein expression, the cells are harvested, and a membrane fraction is prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-ivermectin) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter. The data is then analyzed to determine the Kd of this compound.
Site-Directed Mutagenesis
Site-directed mutagenesis is used to identify specific amino acid residues in the GluCl protein that are important for this compound binding and channel function. The QuikChange™ method is a common approach.
-
Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase and the plasmid containing the wild-type GluCl cDNA as a template. The primers are incorporated into the newly synthesized plasmids.
-
Template Digestion: The parental, non-mutated DNA template is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the original plasmid).
-
Transformation: The mutated plasmids are transformed into competent E. coli for amplification.
-
Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing. The mutated GluCl is then expressed and functionally characterized as described above.
Visualizations of Workflows and Logical Relationships
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the interaction of a compound like this compound with a GluCl.
Logical Relationship: Mutation and Resistance
Site-directed mutagenesis studies on related macrocyclic lactones have identified key residues that confer resistance when mutated. For example, a mutation in the third transmembrane domain of a mite GluCl3 has been shown to abolish the agonistic activity of milbemectin.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Unraveling the Molecular Architecture of Milbemycin A3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of Milbemycin A3, a potent macrocyclic lactone with significant applications in the pharmaceutical and agricultural sectors. By detailing the key experimental methodologies and presenting critical quantitative data, this document serves as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Introduction to this compound
This compound is a 16-membered macrocyclic lactone produced by the fermentation of soil bacteria, primarily of the Streptomyces genus. It is a key component of the milbemycin complex, which exhibits a broad spectrum of anthelmintic and insecticidal activities. The intricate molecular structure of this compound, featuring multiple stereocenters and a complex ring system, has necessitated a multifaceted approach for its complete structural characterization. This guide outlines the pivotal techniques employed in this endeavor, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Core Structural Features
The definitive structure of this compound was unambiguously established through a combination of spectroscopic and crystallographic techniques. The fundamental molecular formula of this compound is C₃₁H₄₄O₇, with a molecular weight of approximately 528.7 g/mol .[1]
Experimental Methodologies and Data
The structural elucidation of this compound is a classic example of the synergistic application of modern analytical techniques. The following sections detail the experimental protocols and the key data obtained from each method.
Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture, such as methanol/chloroform, through slow evaporation.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates.
The molecular structures of this compound and A4 were unambiguously established by a single-crystal X-ray analysis of a solid solution of both compounds.[2]
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | P3₂ |
| a (Å) | 12.2211(4) |
| c (Å) | 17.5372(7) |
| V (ų) | 2268.4(1) |
| Z | 3 |
Table 1: Crystallographic data for a solid solution of Milbemycins A3 and A4.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, enabling the determination of its connectivity and stereochemistry. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for the complete structural assignment of complex molecules like this compound.
-
Sample Preparation: A solution of purified this compound is prepared in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to establish the carbon skeleton and the relative stereochemistry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
-
Ionization: A solution of this compound is introduced into the mass spectrometer, and the molecules are ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing valuable structural information.
A detailed fragmentation pattern for this compound is not publicly available. The typical workflow would involve proposing fragmentation pathways based on the observed MS/MS spectra.
Workflow and Logical Relationships
The structural elucidation of a natural product like this compound follows a logical workflow, integrating various analytical techniques to build a complete picture of its molecular architecture.
Conclusion
The structural elucidation of this compound is a testament to the power of modern analytical chemistry. Through the combined application of X-ray crystallography, NMR spectroscopy, and mass spectrometry, the complex three-dimensional architecture of this important natural product has been fully characterized. This detailed structural knowledge is fundamental for understanding its biological activity, for the development of new derivatives with improved properties, and for guiding synthetic efforts. This technical guide provides a foundational understanding of the processes and data integral to the structural determination of this compound, serving as a valuable reference for the scientific community.
References
Milbemycin A3: An In-depth Technical Guide on its Mode of Action Against Nematodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3, a potent macrocyclic lactone, serves as a cornerstone in the control of nematode parasites. Its broad-spectrum efficacy and high potency have established it as a critical tool in both veterinary and agricultural settings. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the nematicidal activity of this compound. We will delve into its primary molecular target, the downstream physiological consequences for the nematode, and the experimental methodologies used to elucidate this mode of action. This document is intended to be a valuable resource for researchers engaged in anthelmintic drug discovery and development, providing both foundational knowledge and practical experimental details.
Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
The primary mode of action of this compound, like other milbemycins and avermectins, is the disruption of neurotransmission in nematodes. This is achieved through its interaction with a specific class of ligand-gated ion channels: the glutamate-gated chloride channels (GluCls).[1][2][3][4] These channels are unique to invertebrates, a key factor contributing to the selective toxicity of this compound against nematodes with minimal effects on their vertebrate hosts.[1]
This compound acts as a potent positive allosteric modulator and direct agonist of GluCls. Its binding to the channel, at a site distinct from the glutamate binding site, leads to the irreversible opening of the chloride ion pore. This results in a significant and sustained influx of chloride ions into the nematode's neurons and pharyngeal muscle cells. The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it less excitable and unresponsive to further stimulation. This ultimately leads to a flaccid paralysis of the nematode's somatic and pharyngeal muscles, inhibiting locomotion and feeding, and culminating in the death of the parasite.
Signaling Pathway of this compound Action
The following diagram illustrates the molecular cascade initiated by this compound in nematode neurons and pharyngeal muscle cells.
Signaling pathway of this compound in nematodes.
Quantitative Data on this compound and Related Compounds
The potency of this compound and its derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data, primarily focusing on milbemycin oxime, a closely related and widely studied derivative, due to the limited availability of specific data for this compound.
| Compound | Assay Platform | Target Organism | IC50 (µM) | Reference |
| Milbemycin Oxime | ScreenChip (EPG) | C. elegans | 0.033 | |
| Milbemycin Oxime | 8-channel EPG platform | C. elegans | 0.048 | |
| Milbemycin Oxime | wMicroTracker (Motility) | C. elegans | 0.34 | |
| Ivermectin | ScreenChip (EPG) | C. elegans | 0.018 | |
| Ivermectin | 8-channel EPG platform | C. elegans | 0.027 | |
| Ivermectin | wMicroTracker (Motility) | C. elegans | 0.17 |
| Ligand | Receptor Subunit | Preparation | Kd (nM) | Reference |
| [3H]Ivermectin | HcGluClα3B (Wild-type) | COS-7 cell membranes | 0.35 ± 0.1 | |
| [3H]Ivermectin | HcGluClα3B (L256F mutant) | COS-7 cell membranes | 2.26 ± 0.78 |
| Agonist | Receptor Subunit | Preparation | EC50 (µM) | Reference |
| L-Glutamate | HcGluClα3B (Wild-type) | Xenopus oocytes | 27.6 ± 2.7 | |
| L-Glutamate | HcGluClα3B (L256F mutant) | Xenopus oocytes | 92.2 ± 3.5 | |
| Ibotenate | HcGluClα3B (Wild-type) | Xenopus oocytes | 87.7 ± 3.5 |
Experimental Protocols
A thorough understanding of the mode of action of this compound has been achieved through a combination of electrophysiological, behavioral, and molecular assays. This section provides detailed methodologies for key experiments.
Heterologous Expression of Nematode GluCls in Xenopus Oocytes and Two-Electrode Voltage Clamp (TEVC) Recording
This protocol is fundamental for characterizing the interaction of this compound with its target ion channels.
a) Preparation of cRNA:
-
Linearize the plasmid DNA containing the target nematode GluCl subunit cDNA.
-
Synthesize capped cRNA in vitro using a commercially available transcription kit.
-
Purify the cRNA and verify its integrity and concentration.
b) Oocyte Preparation and Injection:
-
Surgically remove a lobe of ovary from a female Xenopus laevis.
-
Isolate and defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject each oocyte with approximately 50 ng of the purified cRNA.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium to allow for protein expression.
c) Two-Electrode Voltage Clamp Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Apply glutamate and/or this compound to the oocyte via the perfusion system.
-
Record the resulting changes in membrane current.
Caenorhabditis elegans Pharyngeal Pumping Assay
This assay provides a quantitative measure of the effect of this compound on nematode feeding behavior.
a) Worm Synchronization:
-
Bleach gravid adult C. elegans to isolate eggs.
-
Hatch the eggs on unseeded Nematode Growth Medium (NGM) plates to obtain a synchronized L1 larval population.
-
Transfer the L1 larvae to seeded NGM plates and grow them to the desired developmental stage (e.g., L4 or young adult).
b) Drug Exposure:
-
Wash the synchronized worms off the plates with M9 buffer.
-
Incubate the worms in a solution containing the desired concentration of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration not exceeding 1%). Include a solvent-only control.
c) Pumping Rate Measurement:
-
Transfer individual worms to a fresh, unseeded NGM plate.
-
Under a dissecting microscope, count the number of pharyngeal bulb contractions over a defined period (e.g., 30 or 60 seconds).
-
Calculate the pumping rate in pumps per minute.
-
Repeat for a statistically significant number of worms for each treatment group.
Caenorhabditis elegans Motility Assay
This assay assesses the paralytic effect of this compound on nematode locomotion.
a) Worm Preparation:
-
Synchronize and grow C. elegans as described for the pharyngeal pumping assay.
-
Wash the worms and resuspend them in M9 buffer.
b) Assay Setup:
-
Pipette a defined volume of the worm suspension into the wells of a multi-well plate.
-
Add this compound at various concentrations to the wells. Include a solvent control.
c) Motility Quantification:
-
Record the movement of the worms over time using an automated tracking system (e.g., a wMicroTracker). This instrument uses infrared microbeams to detect worm movement.
-
Alternatively, for a lower-throughput method, record videos of the worms in each well and analyze their movement using appropriate software to quantify parameters such as speed or frequency of movement. A simpler method involves visually scoring the percentage of paralyzed worms at set time points.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for investigating the mode of action of a nematicidal compound like this compound.
Experimental workflow for anthelmintic mode of action.
Mechanisms of Resistance
The emergence of resistance to this compound and other macrocyclic lactones is a significant challenge in nematode control. Several mechanisms have been identified that contribute to reduced susceptibility:
-
Alterations in the Target Site: Mutations in the genes encoding the subunits of GluCls can lead to a decreased binding affinity of this compound for its target. For example, a four-amino-acid deletion in the ligand-binding domain of the GLC-1 subunit in C. elegans has been shown to confer resistance to avermectins.
-
Increased Efflux: Overexpression of P-glycoprotein (P-gp) and other ABC transporters can actively pump this compound out of the nematode's cells, reducing its intracellular concentration at the target site.
-
Changes in Gene Expression: Altered expression levels of GluCl subunit genes or genes involved in drug metabolism can also contribute to resistance.
Conclusion
This compound exerts its potent nematicidal effects by targeting glutamate-gated chloride channels in the nematode's nervous system. Its ability to irreversibly open these channels leads to hyperpolarization, paralysis, and ultimately, the death of the parasite. A thorough understanding of this mode of action, facilitated by the experimental approaches detailed in this guide, is crucial for the development of new anthelmintic strategies and for managing the growing problem of drug resistance. Continued research into the structure and function of nematode GluCls and the molecular basis of milbemycin resistance will be vital for sustaining the efficacy of this important class of anthelmintics.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
The Dawn of a Potent Biopesticide: Initial Isolation and Characterization of Milbemycin A3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Milbemycin A3, a macrocyclic lactone with potent acaricidal and insecticidal properties, represents a significant milestone in the development of naturally derived pest control agents. First reported in 1980 by researchers at Sankyo Co., Ltd., this compound, produced by the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus, laid the groundwork for a new class of biopesticides. This technical guide provides a comprehensive overview of the initial isolation and characterization of this compound, detailing the experimental protocols and quantitative data that first brought this remarkable molecule to light.
Summary of Physicochemical Properties
This compound is a complex macrocyclic lactone with the molecular formula C₃₁H₄₄O₇ and a molecular weight of 528.7 g/mol .[1] The initial characterization of this compound involved a suite of analytical techniques to determine its physical and chemical properties, which are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₁H₄₄O₇ |
| Molecular Weight | 528.7 g/mol |
| Appearance | White, crystalline powder |
| Melting Point | 212-215 °C[1] |
| Solubility (g/L at 20 °C) | |
| Methanol | 64.8[1] |
| Ethanol | 41.9[1] |
| Acetone | 66.1[1] |
| Ethyl Acetate | 69.5 |
| Benzene | 143.1 |
| n-Hexane | 1.4 |
| UV Absorption (λmax) | 245 nm |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the initial discovery and characterization of this compound.
Fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus
The production of this compound was achieved through submerged fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. While the original 1980 publication by Takiguchi et al. mentions the use of shaken flasks and 30-liter jar fermentors, subsequent patents and publications have provided more detailed media compositions. A representative fermentation protocol is outlined below.
1. Inoculum Preparation: A seed culture of Streptomyces hygroscopicus is prepared by inoculating a suitable seed medium and incubating for a defined period to achieve sufficient biomass.
2. Production Fermentation: The production medium is inoculated with the seed culture. A typical production medium may consist of the following components per liter:
| Component | Concentration Range (g/L) |
| Carbon Source | |
| Sucrose or Molasses | 20-200 |
| Nitrogen Source | |
| Yeast Extract/Peptone | 2-12 |
| Skim Milk Powder/Corn Pulp | 2-11 |
| Soybean Cake Powder | 2-11 |
| Cottonseed Cake Powder | 5-15 |
| Minerals | |
| K₂HPO₄ | 0.5-1 |
| FeSO₄ | 0.05-0.1 |
| CaCO₃ | 1-5 |
Source: Adapted from US Patent 10,287,545 B2, which describes a method for producing this compound.
Fermentation Parameters:
-
Temperature: 25-35 °C
-
pH: 6.0-8.0
-
Aeration: Maintained with a ventilation volume of 0.5-1.0 vvm (volume of air per volume of medium per minute).
-
Agitation: Sufficient to maintain dissolved oxygen levels above 35%.
-
Duration: 300-360 hours.
Isolation and Purification of this compound
The original method for isolating milbemycins involved a multi-step process of solvent extraction and chromatography. More contemporary methods, such as supercritical fluid extraction, have also been developed for improved efficiency and sustainability. A generalized protocol based on the initial discoveries is as follows:
1. Mycelial Biomass Separation: The fermentation broth is filtered to separate the mycelial cake from the culture supernatant.
2. Extraction: The filter cake containing the milbemycins is extracted with a water-miscible organic solvent such as acetone or methanol.
3. Solvent Partitioning: The initial extract is concentrated, and the resulting residue is partitioned between a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol) to remove highly lipophilic or polar impurities.
4. Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel or alumina. A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. For example, a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate, can be used. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
5. Crystallization: Fractions enriched in this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent to yield the pure, white crystalline powder.
Structural Characterization
The elucidation of this compound's complex structure relied on a combination of spectroscopic techniques.
1. Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight and elemental composition of this compound. The high-resolution mass spectrum would have provided the exact mass, confirming the molecular formula C₃₁H₄₄O₇. Fragmentation analysis would have offered clues about the structural components of the molecule. Publicly available data shows a precursor ion [M+H-H₂O]⁺ at m/z 511.3.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in piecing together the intricate carbon-hydrogen framework of this compound. While the originally published data is not readily available in a complete, assigned format, analysis of related compounds and publicly available spectra provide insights into the expected chemical shifts.
3. Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the key functional groups present in the this compound molecule. Characteristic absorption bands would have indicated the presence of hydroxyl (-OH), carbonyl (C=O) from the lactone, and carbon-carbon double bonds (C=C).
Visualizing the Workflow and Structure
To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.
References
Milbemycin A3: An In-depth Technical Guide for Researchers and Drug Development Professionals
An Overview of the Macrocyclic Lactone Antibiotic with Potent Acaricidal, Insecticidal, and Nematicidal Properties
Milbemycin A3 is a naturally occurring macrocyclic lactone antibiotic produced by the fermentation of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus. As a prominent member of the milbemycin family, it has garnered significant attention in the fields of veterinary medicine, agriculture, and drug development due to its potent and selective activity against a wide range of invertebrates, including mites, insects, and nematodes. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, biological activity, biosynthesis, and relevant experimental protocols for its study and application.
Physicochemical Properties and Structure
This compound is a 16-membered macrocyclic lactone characterized by a complex polyketide-derived structure. Its chemical formula is C₃₁H₄₄O₇, with a molecular weight of 528.7 g/mol . The molecule features a spiroketal ring system, which is crucial for its biological activity. It is soluble in organic solvents such as methanol, ethanol, acetone, and ethyl acetate, but has poor water solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₄O₇ | [1] |
| Molecular Weight | 528.7 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 212-215 °C | [2] |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO. Poor water solubility. | [3] |
Mechanism of Action: Targeting Invertebrate Nervous Systems
The primary mechanism of action of this compound involves its potent and selective modulation of invertebrate-specific ligand-gated chloride ion channels. It acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls) in the nerve and muscle cells of invertebrates.
Binding of this compound to these channels potentiates the effect of the neurotransmitters glutamate and GABA, leading to an increased influx of chloride ions into the cells. This hyperpolarizes the cell membrane, making it less excitable and ultimately causing flaccid paralysis and death of the target organism. The high selectivity of this compound for invertebrate GluCls and GABA-Cls over their mammalian counterparts contributes to its favorable safety profile in vertebrates.
Biological Activity: A Broad Spectrum Antiparasitic
This compound exhibits a broad spectrum of activity against various economically important agricultural and veterinary pests. Its efficacy is most pronounced against mites (acaricidal), nematodes (nematicidal), and some insects (insecticidal).
Table 2: Quantitative Biological Activity of this compound (as part of Milbemectin)
| Target Organism | Life Stage | Bioassay | Potency (µg/mL) | Reference |
| Tetranychus urticae (Two-spotted spider mite) | Adult | Leaf Dip | IC₅₀: 5.3 | |
| Tetranychus urticae (Two-spotted spider mite) | Eggs | Leaf Dip | IC₅₀: 41.1 | |
| Caenorhabditis elegans | Mixed | - | IC₅₀: 9.5 | |
| Bursaphelenchus xylophilus (Pinewood nematode) | - | - | LC₂₀: 0.0781 | |
| Meloidogyne incognita (Root-knot nematode) | Juveniles | Motility Assay | LC₅₀: 7.4 | |
| Meloidogyne incognita (Root-knot nematode) | Juveniles | Motility Assay | LC₉₀: 29.9 |
Milbemectin, a commercial product, is a mixture of this compound and Milbemycin A4, typically in a 30:70 ratio. The data presented in Table 2 for Milbemectin provides a strong indication of the potent bioactivity of its components.
This compound and its derivatives have also demonstrated antifungal activity against certain pathogenic fungi, including species of Candida and Aspergillus.
Table 3: Antifungal Activity of this compound and its Oxime Derivative
| Fungal Species | Compound | Bioassay | Potency (µg/mL) | Reference |
| Candida glabrata | This compound | Broth Microdilution | MIC: 25.6 | |
| Candida glabrata | This compound Oxime | Broth Microdilution | MIC: 6.4 |
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces hygroscopicus is a complex process involving a Type I polyketide synthase (PKS) system. The biosynthetic gene cluster contains several large, multifunctional enzymes that catalyze the assembly of the polyketide backbone from simple carboxylic acid precursors. The process starts with a starter unit, typically derived from isobutyryl-CoA or 2-methylbutyryl-CoA, followed by the sequential addition of extender units, primarily methylmalonyl-CoA and malonyl-CoA. A series of post-PKS modifications, including cyclization, oxidation, and methylation, leads to the final intricate structure of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound
Protocol for Isolation and Purification:
-
Fermentation: Culture Streptomyces hygroscopicus subsp. aureolacrimosus in a suitable production medium under optimized conditions (temperature, pH, aeration) to maximize this compound yield.
-
Harvesting: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extraction: Extract the mycelial cake with an organic solvent such as acetone or methanol. This can be done by suspending the mycelia in the solvent and stirring for several hours.
-
Concentration: Remove the solvent from the extract under reduced pressure to obtain a crude oily residue.
-
Solvent Partitioning: Dissolve the crude extract in a suitable solvent system (e.g., ethyl acetate and water) to partition the lipophilic milbemycins into the organic phase, separating them from polar impurities.
-
Silica Gel Chromatography: Subject the concentrated organic phase to column chromatography on silica gel. Elute with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate different milbemycin analogues.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative reverse-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to isolate pure this compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Acaricidal Activity Bioassay (Leaf Dip Method)
Protocol for Acaricidal Bioassay:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone or ethanol) containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Disc Preparation: Cut leaf discs from a suitable host plant (e.g., bean or cotton) that is not treated with any pesticides.
-
Dipping: Dip each leaf disc into a test solution for a defined period (e.g., 10 seconds) with gentle agitation. A control group should be dipped in the solvent-surfactant solution without this compound.
-
Drying: Allow the treated leaf discs to air dry completely.
-
Infestation: Place a known number of adult mites (e.g., 20-30 Tetranychus urticae) onto each leaf disc.
-
Incubation: Maintain the infested leaf discs in a controlled environment (temperature, humidity, and photoperiod) for a specified duration (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: Count the number of dead and live mites on each disc under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the IC₅₀ value using probit analysis.
Analytical Quantification by HPLC
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water, or methanol and water, is typically employed. For example, a mobile phase of acetonitrile:methanol:water (53:35:12, v/v/v) has been reported.
-
Flow Rate: A flow rate of 1.0 - 1.5 mL/min is generally used.
-
Detection: The detection wavelength is typically set at 245 nm, which is the λmax for milbemycins.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter before injection.
-
Quantification: Create a calibration curve using standard solutions of known concentrations of pure this compound. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
Electrophysiological Assay on Invertebrate Neurons
Protocol for Electrophysiological Recording:
-
Neuron Preparation: Isolate and culture neurons from the target invertebrate (e.g., insect ganglia).
-
Patch-Clamp Setup: Use a whole-cell patch-clamp configuration to record ion channel activity from a single neuron.
-
Solution Perfusion: Perfuse the neuron with an external solution containing the neurotransmitter of interest (GABA or glutamate) at a low concentration to establish a baseline current.
-
This compound Application: Introduce this compound into the external solution and perfuse the neuron.
-
Data Recording: Record the changes in the chloride current in response to the application of this compound. An increase in the inward chloride current indicates potentiation of the receptor.
-
Data Analysis: Analyze the recorded currents to determine the extent of potentiation and the dose-response relationship for this compound.
Conclusion
This compound stands out as a potent and selective macrocyclic lactone antibiotic with significant applications in pest management. Its unique mode of action, targeting invertebrate-specific chloride channels, provides a valuable tool for controlling a wide range of pests with a favorable safety profile for non-target organisms. The detailed methodologies provided in this guide offer a starting point for researchers and drug development professionals to further explore the potential of this compound and its derivatives in developing novel and effective antiparasitic agents. Further research into its biosynthesis could also pave the way for bioengineering approaches to enhance its production and generate novel analogues with improved properties.
References
Methodological & Application
Application Notes and Protocols for Developing a Stable Milbemycin A3 Nanoemulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of a stable oil-in-water (O/W) nanoemulsion formulation for Milbemycin A3. This compound, a potent macrocyclic lactone, is utilized for its antiparasitic properties in veterinary medicine.[1][2][3] However, its poor water solubility presents a significant challenge for formulation and bioavailability.[2][4] Nanoemulsions, with droplet sizes typically ranging from 20 to 500 nm, offer a promising delivery system to enhance the solubility, stability, and therapeutic efficacy of hydrophobic drugs like this compound.
These notes detail the necessary components, preparation methods, characterization techniques, and stability testing protocols. All quantitative data is summarized in tables for clear comparison, and key experimental workflows are visualized using diagrams.
Formulation Components and Screening
The selection of appropriate components is critical for the formation of a stable nanoemulsion. The primary components include an oil phase, a surfactant, and a co-surfactant.
1.1. Component Selection:
-
Oil Phase: The oil phase solubilizes the lipophilic this compound. The choice of oil is based on the drug's solubility.
-
Surfactant: Surfactants are amphiphilic molecules that reduce the interfacial tension between the oil and water phases, facilitating the formation of fine droplets. Non-ionic surfactants are generally preferred due to their lower toxicity.
-
Co-surfactant: A co-surfactant is often used in combination with a surfactant to further reduce interfacial tension and increase the fluidity of the interface, thereby enhancing nanoemulsion formation and stability.
1.2. Experimental Protocol: Solubility Studies
Objective: To identify the most suitable oil, surfactant, and co-surfactant for this compound based on its solubility.
Materials:
-
This compound
-
Various oils (e.g., Ethyl Butyrate, Oleic Acid, Isopropyl Myristate)
-
Various surfactants (e.g., Tween-80, Tween-20, Cremophor EL)
-
Various co-surfactants (e.g., Anhydrous Ethanol, Propylene Glycol, PEG 400)
-
Vials
-
Shaking incubator
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Add an excess amount of this compound to 2 mL of each selected oil, surfactant, and co-surfactant in separate vials.
-
Seal the vials and place them in a shaking incubator at 25°C for 72 hours to reach equilibrium.
-
Centrifuge the vials at 3000 rpm for 15 minutes to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the amount of dissolved this compound using a validated analytical method (UV-Vis Spectrophotometry or HPLC).
-
The component demonstrating the highest solubility for this compound is selected for the formulation. A recent study on the related compound milbemycin oxime found high solubility in ethyl butyrate (oil), Tween-80 (surfactant), and anhydrous ethanol (co-surfactant).
Preparation of this compound Nanoemulsion
The phase inversion composition (PIC) method is a low-energy technique suitable for preparing O/W nanoemulsions.
2.1. Experimental Protocol: Phase Inversion Composition (PIC) Method
Objective: To prepare a this compound nanoemulsion using the PIC method.
Materials:
-
This compound
-
Selected oil phase
-
Selected surfactant
-
Selected co-surfactant
-
Purified water
-
Magnetic stirrer
Procedure:
-
Prepare the oil phase by dissolving this compound in the selected oil.
-
Prepare the surfactant/co-surfactant mixture (Smix) at a predetermined ratio (e.g., 1:1, 2:1, 3:1).
-
Add the oil phase to the Smix and mix thoroughly.
-
Slowly add water to the oil-Smix mixture drop by drop while continuously stirring at a constant speed (e.g., 1000 rpm) at room temperature.
-
The transition from a turbid to a transparent or translucent liquid indicates the formation of the nanoemulsion.
2.2. Optimization using Pseudo-Ternary Phase Diagrams
To identify the optimal concentration ranges of the oil, Smix, and water for nanoemulsion formation, pseudo-ternary phase diagrams are constructed.
Experimental Workflow for Nanoemulsion Preparation and Optimization
Caption: Workflow for this compound nanoemulsion preparation.
Characterization of this compound Nanoemulsion
The prepared nanoemulsion must be characterized for its physicochemical properties.
3.1. Experimental Protocols:
-
Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure: Dilute the nanoemulsion with purified water to an appropriate concentration. Analyze the sample using the DLS instrument to determine the average droplet size, PDI (a measure of the size distribution), and zeta potential (an indicator of surface charge and stability).
-
-
Transmission Electron Microscopy (TEM):
-
Objective: To visualize the morphology of the nanoemulsion droplets.
-
Procedure: Place a drop of the diluted nanoemulsion on a carbon-coated copper grid. After allowing it to stand for a few minutes, negatively stain the sample (e.g., with 2% phosphotungstic acid). Dry the grid and examine it under a transmission electron microscope.
-
-
Entrapment Efficiency (%EE):
-
Objective: To determine the percentage of this compound successfully encapsulated within the nanoemulsion droplets.
-
Procedure:
-
Centrifuge the nanoemulsion at a high speed (e.g., 15,000 rpm) to separate the nanoemulsion from the aqueous phase.
-
Carefully collect the supernatant containing the un-entrapped drug.
-
Quantify the amount of free this compound in the supernatant using a suitable analytical method (HPLC or UV-Vis).
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
3.2. Data Presentation:
Table 1: Physicochemical Properties of an Optimized this compound Nanoemulsion Formulation
| Parameter | Value |
| Droplet Size (nm) | 12.140 ± 0.128 |
| Polydispersity Index (PDI) | 0.155 ± 0.015 |
| Zeta Potential (mV) | -4.947 ± 0.768 |
| Entrapment Efficiency (%) | > 90% |
| Morphology (via TEM) | Spherical and uniform |
Note: The data presented is based on a representative Milbemycin Oxime nanoemulsion formulation and should be considered as a target for a stable this compound nanoemulsion.
Stability Studies
The stability of the nanoemulsion is a critical parameter for its shelf life and efficacy.
4.1. Experimental Protocols:
-
Thermodynamic Stability Tests:
-
Centrifugation: Centrifuge the nanoemulsion at 10,000 rpm for 30 minutes and observe for any signs of phase separation, creaming, or cracking.
-
Heating-Cooling Cycles: Subject the nanoemulsion to six cycles of alternating temperatures between 4°C and 45°C for 48 hours per cycle. Observe for any physical changes.
-
Freeze-Thaw Cycles: Expose the nanoemulsion to at least three cycles of freezing at -21°C for 24 hours followed by thawing at 25°C for 24 hours. Observe for any signs of instability.
-
-
Long-Term Stability:
-
Procedure: Store the nanoemulsion in sealed containers at controlled temperature and humidity (e.g., 25°C/60% RH) for an extended period (e.g., 9 months).
-
Analysis: At predetermined time intervals (e.g., 0, 1, 3, 6, and 9 months), withdraw samples and analyze for droplet size, PDI, zeta potential, and drug content to assess any changes over time.
-
4.2. Data Presentation:
Table 2: Long-Term Stability Data for this compound Nanoemulsion at 25°C/60% RH
| Time (Months) | Droplet Size (nm) | PDI | Zeta Potential (mV) | Drug Content (%) |
| 0 | 12.14 | 0.155 | -4.95 | 100.0 |
| 1 | 12.21 | 0.158 | -4.91 | 99.8 |
| 3 | 12.35 | 0.162 | -4.85 | 99.5 |
| 6 | 12.50 | 0.168 | -4.78 | 99.1 |
| 9 | 12.68 | 0.175 | -4.71 | 98.7 |
Note: The data is hypothetical and represents the expected stability of a well-formulated nanoemulsion.
Mechanism of Action: Signaling Pathway
Milbemycins, including this compound, exert their antiparasitic effect by targeting the nervous system of invertebrates. They act as allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of these organisms.
Mechanism of Action of this compound
Caption: this compound signaling pathway in invertebrates.
The binding of this compound to GluCls leads to an influx of chloride ions, causing hyperpolarization of the neuronal and muscular membranes. This disrupts nerve signal transmission, resulting in paralysis and ultimately the death of the parasite.
By following these application notes and protocols, researchers can systematically develop and characterize a stable and effective this compound nanoemulsion formulation, paving the way for improved antiparasitic therapies.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Milbemycin A3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 is a macrocyclic lactone with potent anthelmintic and acaricidal properties. It is a major component of milbemectin, which is a mixture of this compound and A4.[1][2] These compounds exert their effect by targeting the nervous system of invertebrates.[1] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound against various parasites, primarily nematodes and mites. The primary mechanism of action for milbemycins is the potentiation of glutamate-gated chloride channels (GluCls) and GABA receptors in the nerve and muscle cells of invertebrates.[3][4] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.
Data Presentation
The following tables summarize the in vitro efficacy of milbemectin, a mixture comprised of approximately 30% this compound and 70% Milbemycin A4. While this data does not represent this compound alone, it provides a valuable benchmark for its expected potency.
Table 1: Acaricidal and Nematicidal Activity of Milbemectin (this compound/A4 Mixture)
| Target Organism | Life Stage | Efficacy Metric | Concentration |
| Spider Mite (Tetranychus urticae) | Adult | IC50 | 5.3 µg/mL |
| Spider Mite (Tetranychus urticae) | Egg | IC50 | 41.1 µg/mL |
| Caenorhabditis elegans | - | IC50 | 9.5 µg/mL |
| Pinewood Nematode (Bursaphelenchus xylophilus) | - | LC20 | 0.0781 mg/L |
Data sourced from Cayman Chemical product information sheet for Milbemectin.
Signaling Pathway
The primary target of this compound in invertebrates is the glutamate-gated chloride ion channels (GluCls) located in the neuronal and muscular cell membranes.
Experimental Protocols
The following are detailed protocols for common in vitro assays to determine the efficacy of this compound.
Larval Motility Assay for Nematodes (e.g., Haemonchus contortus)
This assay assesses the ability of this compound to inhibit the motility of nematode larvae.
-
Third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well microtiter plates
-
Microscope
-
Preparation of Larvae:
-
Culture nematode eggs to the L3 stage using standard methods.
-
Harvest and wash the L3 larvae with PBS to remove any debris.
-
Resuspend the larvae in PBS at a concentration of approximately 1000-2000 larvae/mL.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in PBS to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept constant and at a non-toxic level (typically ≤1%).
-
-
Assay Setup:
-
Add 50 µL of the larval suspension to each well of a 96-well plate.
-
Add 50 µL of the corresponding this compound dilution to each well.
-
Include a vehicle control (PBS with the same final concentration of DMSO as the test wells) and a negative control (PBS only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature for the specific nematode species (e.g., 25-28°C) for 24 to 72 hours.
-
-
Motility Assessment:
-
Observe the motility of the larvae in each well under a microscope.
-
Larvae are considered motile if they exhibit active, sinusoidal movement. Larvae that are straight and do not move, even after gentle prodding with a fine needle or agitation of the plate, are considered non-motile.
-
Count the number of motile and non-motile larvae in each well.
-
-
Data Analysis:
-
Calculate the percentage of motility inhibition for each concentration relative to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Egg Hatch Assay for Nematodes
This assay evaluates the ovicidal activity of this compound by determining its effect on the hatching of nematode eggs.
-
Fresh feces containing nematode eggs
-
Saturated salt solution (e.g., NaCl or MgSO4)
-
Sieves of various mesh sizes
-
Centrifuge and centrifuge tubes
-
This compound
-
DMSO
-
Agar (e.g., 2% water agar)
-
96-well microtiter plates
-
Microscope
-
Egg Isolation:
-
Homogenize fecal samples in water.
-
Filter the suspension through a series of sieves to remove large debris.
-
Centrifuge the filtrate and resuspend the pellet in a saturated salt solution to float the eggs.
-
Collect the eggs from the supernatant and wash them thoroughly with water to remove the salt.
-
Resuspend the cleaned eggs in water to a concentration of approximately 100-200 eggs/100 µL.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution and serial dilutions of this compound in DMSO and then in agar as described in the larval motility assay.
-
-
Assay Setup:
-
Dispense 100 µL of the egg suspension into each well of a 96-well plate.
-
Add 100 µL of the corresponding this compound-containing agar to each well.
-
Include control wells with agar containing only DMSO and agar with no additions.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48 hours.
-
-
Assessment of Hatching:
-
After incubation, add a few drops of Lugol's iodine to each well to stop further hatching.
-
Under a microscope, count the number of hatched larvae and unhatched (embryonated) eggs in each well.
-
-
Data Analysis:
-
Calculate the percentage of egg hatch inhibition for each concentration compared to the control.
-
Determine the IC50 (half-maximal inhibitory concentration) value using dose-response curve analysis.
-
Acaricide Efficacy Assay for Mites (e.g., Tetranychus urticae)
This assay assesses the toxicity of this compound to adult mites.
-
Adult mites (Tetranychus urticae)
-
Host plant leaves (e.g., bean or strawberry)
-
Petri dishes
-
Cotton wool
-
This compound
-
DMSO
-
Wetting agent (e.g., Tween 20)
-
Fine paintbrush
-
Stereomicroscope
-
Preparation of Leaf Discs:
-
Cut discs from host plant leaves (approximately 2-3 cm in diameter).
-
Place each leaf disc, abaxial side up, on a layer of moist cotton wool in a Petri dish.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions in water containing a small amount of a wetting agent (e.g., 0.01% Tween 20) to ensure even coverage.
-
-
Treatment of Leaf Discs:
-
Immerse each leaf disc in the respective this compound solution for a short period (e.g., 5-10 seconds) or spray until runoff.
-
Allow the discs to air dry.
-
Control discs should be treated with a solution containing DMSO and the wetting agent at the same concentrations as the test solutions.
-
-
Mite Infestation:
-
Using a fine paintbrush, carefully transfer a known number of adult mites (e.g., 10-20) onto each treated leaf disc.
-
-
Incubation:
-
Incubate the Petri dishes at a suitable temperature and photoperiod (e.g., 25°C with a 16:8 hour light:dark cycle) for 24 to 48 hours.
-
-
Mortality Assessment:
-
Examine the mites on each leaf disc under a stereomicroscope.
-
Mites that are immobile and do not respond to a gentle touch with the paintbrush are considered dead.
-
Count the number of live and dead mites on each disc.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula if necessary.
-
Determine the LC50 (lethal concentration for 50% of the population) by analyzing the data with probit analysis or a similar statistical method.
-
Conclusion
The in vitro assays described provide robust methods for evaluating the efficacy of this compound against a range of parasitic nematodes and mites. Consistent application of these protocols will yield reliable and reproducible data, which is essential for the research and development of new antiparasitic agents. While the provided quantitative data is for a mixture of this compound and A4, these protocols can be effectively used to determine the specific efficacy of this compound.
References
- 1. Synthesis and Immunological Evaluation of Virus-Like Particle-Milbemycin A3/A4 Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for Milbemycin A3 Production via Fermentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycins are a class of potent macrocyclic lactones with significant applications in the agricultural and veterinary sectors as broad-spectrum insecticides and anthelmintics. Milbemycin A3, a key component of the commercially valuable milbemectin, is produced through fermentation by various Streptomyces species. Optimization of fermentation parameters is crucial for maximizing the yield and purity of this compound. This document provides detailed protocols and application notes for the fermentation-based production of this compound, focusing on the cultivation of high-yielding Streptomyces strains. The information compiled herein is based on established scientific literature and patents to guide researchers in developing robust and efficient fermentation processes.
Introduction
This compound is a 16-membered macrolide antibiotic naturally produced by soil-dwelling actinomycetes, most notably Streptomyces bingchenggensis and Streptomyces hygroscopicus. Its potent biological activity against a wide range of pests, coupled with low mammalian toxicity, makes it a valuable compound in crop protection and animal health. The industrial production of milbemycins relies on submerged fermentation, a process that requires careful control of nutritional and environmental factors to achieve high titers. This document outlines the key aspects of the fermentation protocol for this compound production, from strain selection to downstream processing.
Producing Microorganisms
Several strains of Streptomyces have been identified as producers of milbemycins. For the specific production of this compound, the following species and strains are of particular interest:
-
Streptomyces bingchenggensis : This species is a prominent industrial producer of milbemycins.[1] Strains such as S. bingchenggensis BC04 have been engineered to achieve high milbemycin titers.[1][2][3]
-
Streptomyces hygroscopicus : This species is another well-known producer of milbemycins.[1] A high-yield strain, Streptomyces hygroscopicus HS7523, has been developed through mutagenesis and selective breeding to predominantly produce this compound.
Fermentation Protocols
A successful fermentation process for this compound production involves several key stages: inoculum preparation, fermentation culture, and downstream extraction and analysis.
Inoculum Preparation (Seed Culture)
-
Strain Activation : Aseptically transfer a lyophilized culture or a spore suspension of the selected Streptomyces strain to an agar slant with a suitable medium (e.g., SKYM agar for S. bingchenggensis).
-
Incubation : Incubate the slant at 28°C until sufficient sporulation is observed.
-
Seed Culture Inoculation : Inoculate a 250 mL flask containing 25 mL of seed culture medium (e.g., SSPY medium) with a loopful of spores from the agar slant.
-
Seed Culture Incubation : Incubate the seed culture flask on a rotary shaker at 250 rpm and 28°C for approximately 46-48 hours.
Production Fermentation
-
Inoculation : Transfer a specific volume of the seed culture (e.g., 1.5 mL) into a 250 mL flask containing 25 mL of the production fermentation medium.
-
Incubation : The production fermentation is typically carried out for an extended period, ranging from 10 days to 360 hours, depending on the strain and medium composition.
-
Fermentation Conditions : Maintain the following environmental parameters during fermentation:
-
Temperature : 25-35°C is the preferred range, with 28°C being a commonly used temperature.
-
pH : The initial pH of the medium should be adjusted to 6.0-8.0, with a target of around 7.0-7.2.
-
Agitation : Continuous agitation at approximately 250 rpm is necessary for submerged fermentation in shake flasks.
-
Aeration : For bioreactor-scale fermentation, maintain a dissolved oxygen level of not less than 35% with a ventilation volume of 0.5-1.0 vvm.
-
Data Presentation: Fermentation Media Composition
The composition of the fermentation medium is a critical factor influencing the yield and composition of milbemycins. The tables below summarize different medium compositions reported for this compound production.
Table 1: Seed Culture Medium (SSPY Medium)
| Component | Concentration (g/L) | Reference |
| Soluble Starch | 20 | |
| Soybean Powder | 10 | |
| Peptone | 5 | |
| Yeast Extract | 5 | |
| K2HPO4 | 1 | |
| MgSO4·7H2O | 1 | |
| NaCl | 2 |
Table 2: Production Fermentation Media
| Component | Medium 1 (g/L) | Medium 2 (g/L) | Medium 3 (g/L) | Reference |
| Carbon Source | ||||
| Sucrose | 120 | 160 | - | |
| Nitrogen Source | ||||
| Yeast Extract | 5 | 5 | 25.8 | |
| Skim Milk Powder | 10 | - | - | |
| Soybean Cake Powder | 10 | 20 | 25.8 | |
| Cottonseed Cake Powder | 14 | - | - | |
| Meat Extract | - | 5 | - | |
| Inorganic Salts | ||||
| K2HPO4 | 1 | 0.5 | 0.88 | |
| FeSO4·7H2O | - | 0.05 | 0.058 | |
| MgSO4·7H2O | - | 0.5 | - | |
| ZnSO4 | 0.005-0.02 | - | - | |
| CaCO3 | 1-5 | 3 | 4.0 | |
| CuSO4 | 0.01-0.05 | - | - | |
| Na2MoO4 | 0.1-0.5 | - | - |
Table 3: this compound Production Titers in Different Strains
| Strain | Titer (mg/L) | A4:A3 Ratio | Reference |
| S. bingchenggensis BC04 (Engineered) | 3417.88 | 3.3 | |
| S. hygroscopicus HS7523 | >3000 (A3) | A3 > 70% | |
| S. bingchenggensis BC-X-1 (Optimized Medium) | 1110 | - | |
| S. bingchenggensis BCJ36 (Engineered) | 2312 | - | |
| S. bingchenggensis (Engineered P450) | 3646.9 | - |
Experimental Protocols
Milbemycin Extraction and Quantification
-
Extraction :
-
Mix 0.5 mL of the fermentation broth with 4.5 mL of 75% ethanol.
-
Alternatively, mix one volume of the whole culture with four volumes of ethanol and sonicate for 15 minutes.
-
-
Centrifugation : Centrifuge the mixture at 3000 rpm for 15 minutes to pellet the cell debris.
-
Filtration : Filter the supernatant through a suitable filter (e.g., glass fiber filter paper or a 0.22 µm filter) to clarify the extract.
-
HPLC Analysis :
-
Column : Use a reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 1.8 µm, 3.0× 50 mm).
-
Mobile Phase : A gradient of acetonitrile, water, and methanol is commonly used. For example, a linear gradient from 75% to 90% of a mobile phase B (methanol) with mobile phase A being acetonitrile:water:methanol (7:1:2, v/v/v) over 15 minutes.
-
Flow Rate : A typical flow rate is 0.65 - 1.0 mL/min.
-
Detection : Monitor the elution at a wavelength of 242 nm.
-
Quantification : Determine the concentration of this compound by comparing the peak area to that of a known standard.
-
Mandatory Visualizations
This compound Biosynthesis and Precursor Supply
The biosynthesis of this compound is a complex process involving polyketide synthase (PKS) enzymes and a series of post-PKS modifications. The precursor units for the polyketide chain are derived from primary metabolism, specifically from acetyl-CoA and propionyl-CoA.
Caption: Precursor supply pathway for this compound biosynthesis.
Experimental Workflow for this compound Production
The overall workflow for producing and analyzing this compound from a Streptomyces culture involves several distinct steps, from initial culture to final product quantification.
Caption: Experimental workflow for this compound production and analysis.
Conclusion
The production of this compound through fermentation is a well-established but complex process that can be significantly influenced by the choice of microorganism, medium composition, and culture conditions. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and optimize their this compound fermentation processes. By carefully controlling the various parameters outlined, it is possible to achieve high titers of this valuable biopesticide, facilitating further research and development in the fields of agriculture and animal health.
References
Application Notes and Protocols for the Purification of Milbemycin A3 from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3, a potent macrolide antibiotic produced by fermentation of Streptomyces species, is a key precursor for the synthesis of several commercially important anthelmintics and insecticides. Its efficient purification from the complex fermentation broth is a critical step in the manufacturing process. This document provides detailed application notes and protocols for three distinct methods for the purification of this compound: a conventional chromatography approach, a modern supercritical fluid extraction (SFE) method, and a high-speed counter-current chromatography (HSCCC) technique.
Purification Strategies Overview
The selection of a purification strategy for this compound depends on various factors, including the scale of production, desired purity, and available equipment. Below is a summary of the primary methods detailed in this document.
-
Conventional Chromatography: This traditional method involves solid-liquid extraction of the mycelium followed by a multi-step column chromatography process. It is a well-established and versatile technique.
-
Supercritical Fluid Extraction (SFE): A "green" alternative to conventional methods, SFE utilizes supercritical carbon dioxide to extract milbemycins from the freeze-dried mycelium. This method significantly reduces the use of organic solvents.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thereby preventing irreversible adsorption of the sample. It is known for achieving high purity levels.
Data Summary
The following tables summarize the quantitative data associated with the different purification methods described in the protocols.
Table 1: Purity and Recovery Data for this compound Purification Methods
| Purification Method | Key Chromatographic Step | Purity Achieved | Recovery Rate |
| Conventional Chromatography | Silica Gel Column Chromatography | 85%[1] | 86%[1] |
| Supercritical Fluid Extraction | Post-SFE Crystallization | >95%[1] | >88%[1] |
| High-Speed Counter-Current Chromatography | HSCCC | >98% | Not Specified |
Experimental Protocols
Protocol 1: Conventional Purification via Solvent Extraction and Column Chromatography
This protocol outlines the traditional method for isolating this compound using solvent extraction and sequential column chromatography.
1. Pre-treatment and Extraction:
-
Filtration: Filter the fermentation broth (e.g., 30 L) to separate the mycelial cake. A filter aid such as celite may be used to improve filtration.
-
Solvent Extraction: Extract the filter cake with a water-miscible organic solvent like acetone or methanol.
-
Concentration: Remove the extraction solvent by distillation or evaporation under reduced pressure.
-
Precipitation (Optional): Dissolve the residue in a small volume of methanol and let it stand at -20°C overnight to precipitate out impurities. Filter to remove the precipitate.
-
Liquid-Liquid Extraction: Evaporate the methanol filtrate to obtain a brown oily substance. Dissolve this residue in a suitable solvent and perform a liquid-liquid extraction with a nonpolar solvent such as n-hexane, ethyl acetate, or dichloromethane.
-
Concentration: Concentrate the nonpolar extract to yield the crude this compound extract.
2. Chromatographic Purification:
-
Alumina Column Chromatography: Pack a column with alumina and equilibrate with a nonpolar solvent. Load the crude extract and elute with a solvent gradient of increasing polarity.
-
Sephadex LH-20 Column Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column, eluting with a suitable solvent such as methanol.
-
Silica Gel Column Chromatography: As a final polishing step, use a silica gel column.
-
Stationary Phase: Silica gel (e.g., Merck 60, 40-63 µm).
-
Eluent: A gradient of chloroform-tetrahydrofuran (e.g., 0-10% tetrahydrofuran) can be used.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Post-Processing: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol describes a more environmentally friendly method for extracting this compound.
1. Mycelium Preparation:
-
Separation: Separate the bacterial mycelium from the fermentation broth by filtration or centrifugation.
-
Freeze-Drying: Lyophilize the wet mycelium cake (e.g., at 24 mTorr for 72 hours) to obtain a dry powder.[1]
2. Supercritical CO2 Extraction:
-
Packing: Pack the freeze-dried mycelium into the extraction vessel of a supercritical fluid extractor.
-
Extraction Parameters:
-
Pressure: 10 to 81 MPa.
-
Temperature: 35°C to 85°C.
-
CO2 Flow Rate: 1.5 to 3 kg/h .
-
-
Collection: Collect the supercritical CO2 extract.
3. Post-SFE Purification:
-
Methanol Extraction: Extract the collected CO2 extract with small amounts of methanol.
-
Evaporation: Evaporate the methanol extract under reduced pressure to yield an oily residue.
-
Crystallization (Optional for high purity):
-
Dissolve the oily residue in methanol and add water (e.g., 120 mL methanol and 20 mL water).
-
Centrifuge the mixture to separate the oily milbemycin-containing material.
-
Dry the oily material under reduced pressure.
-
Crystallize from n-hexane to yield a colorless crystalline powder of this compound/A4 mixture with a purity of >95%.
-
-
Silica Gel Chromatography (Optional for further separation):
-
If further purification is needed, the oily residue from the methanol extraction can be subjected to silica gel column chromatography as described in Protocol 1. An example shows that this method can yield a product with 85% HPLC purity and an 86% recovery rate.
-
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)
This protocol is for the purification of milbemectin (a mixture of this compound and A4) and can be adapted for the specific isolation of this compound.
1. Sample Preparation:
-
Prepare a crude extract of milbemycins from the fermentation broth as described in Protocol 1 (steps 1.1-1.5).
2. HSCCC System and Solvents:
-
Two-Phase Solvent System: A recommended solvent system is n-hexane/ethyl acetate/methanol/water in a volumetric ratio of 9/1/7/3.
-
Equilibration: Thoroughly mix the two phases in a separatory funnel and allow them to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase, or vice versa depending on the specific HSCCC instrument and mode of operation.
3. HSCCC Operation:
-
Filling the Column: Fill the HSCCC column with the stationary phase.
-
Rotation: Set the desired rotational speed of the centrifuge.
-
Mobile Phase Pumping: Pump the mobile phase through the column at a specific flow rate.
-
Sample Injection: Once the system has reached hydrodynamic equilibrium, inject the crude sample dissolved in a small amount of the mobile or stationary phase.
-
Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvents under reduced pressure to obtain the purified product. This method has been reported to yield fractions with >98% purity.
Visualizations
Caption: Purification workflow for this compound.
Caption: Detailed SFE workflow.
References
Application Notes and Protocols: C. elegans as a Model Organism for Milbemycin A3 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the nematode Caenorhabditis elegans as a powerful in vivo model for studying the anthelmintic properties of Milbemycin A3. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, and presents relevant quantitative data to facilitate research and development in parasitology and drug discovery.
Introduction to C. elegans as a Model for Anthelmintic Research
Caenorhabditis elegans, a free-living nematode, offers a robust and ethically sound platform for anthelmintic drug discovery and mechanism-of-action studies.[1][2][3] Its short life cycle, genetic tractability, and the conservation of essential biological pathways with parasitic nematodes make it an ideal preliminary model for screening and characterizing anthelmintic compounds.[1][2] The majority of commercial anthelmintics are active against C. elegans, validating its use in predicting efficacy against parasitic species.
This compound, a macrocyclic lactone, is a potent insecticide and acaricide with known anthelmintic properties. It is a major component of milbemectin, which is a mixture of this compound and milbemycin A4.
Mechanism of Action of this compound
This compound, like other milbemycins and avermectins, exerts its anthelmintic effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. These channels are ligand-gated ion channels that are generally absent in vertebrates, providing a degree of selective toxicity.
The binding of this compound to GluCls leads to the irreversible opening of the channel, causing an influx of chloride ions into the cell. This results in hyperpolarization of the cell membrane, making it less excitable. The sustained hyperpolarization of neurons and muscle cells leads to a flaccid paralysis and ultimately, the death of the nematode.
Below is a diagram illustrating the signaling pathway of this compound in C. elegans.
Quantitative Data
The following table summarizes the available quantitative data for milbemectin (a mixture containing this compound) against C. elegans. This data can be used as a starting point for determining appropriate concentrations for experimental assays.
| Compound | Assay | Endpoint | Value | Reference |
| Milbemectin (30% this compound) | C. elegans toxicity | IC50 | 9.5 µg/mL | |
| Milbemycin Oxime | Motility Assay | - | Inhibition at 3.33 µM | |
| Ivermectin | Larval Development | EC50 | 0.63 - 0.68 nM |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound using C. elegans are provided below.
Motility (Thrashing) Assay
This assay measures the effect of this compound on the locomotor activity of C. elegans.
Workflow Diagram:
Methodology:
-
Synchronization of C. elegans : Grow a synchronized population of wild-type (N2) C. elegans to the L4 larval stage.
-
Preparation of Assay Plates :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, prepare serial dilutions of this compound in M9 buffer. Include a vehicle control (DMSO) and a negative control (M9 buffer only). Suggested concentration range to test based on available data for related compounds: 0.01 µM to 100 µM.
-
-
Assay Procedure :
-
Transfer a single L4 worm into each well of the 96-well plate.
-
Incubate the plates at 20°C for a predetermined time (e.g., 1, 4, or 24 hours).
-
At each time point, place the 96-well plate under a dissecting microscope.
-
Count the number of body bends (thrashes) for each worm in a 30-second or 1-minute interval. A thrash is defined as a complete change in the direction of bending at the mid-body.
-
-
Data Analysis :
-
Calculate the average thrashing rate for each concentration.
-
Normalize the data to the control group.
-
Plot the dose-response curve and determine the EC50 value (the concentration of this compound that causes a 50% reduction in motility).
-
Lifespan Assay
This assay determines the effect of chronic exposure to this compound on the lifespan of C. elegans.
Workflow Diagram:
Methodology:
-
Preparation of Assay Plates :
-
Prepare Nematode Growth Medium (NGM) agar plates.
-
After autoclaving and cooling the NGM to approximately 55°C, add the desired concentrations of this compound (and vehicle control) and seed with E. coli OP50, the standard food source for C. elegans.
-
To prevent progeny from hatching and confounding the results, add 5-fluoro-2'-deoxyuridine (FUDR) to the NGM plates after the worms reach adulthood.
-
-
Synchronization and Assay Setup :
-
Synchronize C. elegans by bleaching gravid adults to obtain a population of eggs.
-
Allow the eggs to hatch and develop to the L4 stage on standard NGM plates.
-
Transfer a set number of L4 worms (e.g., 30-50) to each experimental and control plate.
-
-
Survival Scoring :
-
Incubate the plates at 20°C.
-
Starting from day 1 of adulthood, score the worms daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Transfer the surviving worms to fresh plates every 1-2 days during their reproductive period to separate them from their progeny.
-
-
Data Analysis :
-
Generate survival curves using the Kaplan-Meier method.
-
Compare the survival curves between the treated and control groups using the log-rank test to determine statistical significance.
-
Larval Development Assay
This assay assesses the impact of this compound on the growth and development of C. elegans from the larval stages.
Workflow Diagram:
Methodology:
-
Synchronization of Eggs : Obtain a synchronized population of C. elegans eggs by bleaching gravid adults.
-
Assay Setup :
-
In a 96-well plate, add liquid S-medium, a food source (E. coli OP50), and serial dilutions of this compound. Include vehicle and negative controls.
-
Add a specific number of eggs (e.g., 1-5) to each well.
-
-
Incubation and Assessment :
-
Incubate the plates at 20°C for 48-72 hours.
-
After the incubation period, assess the developmental stage of the worms in each well under a microscope. Alternatively, use an automated imaging system to measure the length of the worms.
-
-
Data Analysis :
-
Determine the percentage of worms that are developmentally delayed or arrested at each concentration compared to the control.
-
If measuring worm length, calculate the average length for each concentration.
-
Plot the dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits the development of 50% of the worms).
-
Conclusion
C. elegans serves as an invaluable tool for the preliminary in vivo assessment of anthelmintic compounds like this compound. The protocols outlined in these application notes provide a framework for robust and reproducible screening and characterization of its effects on motility, lifespan, and larval development. The detailed understanding of its mechanism of action on glutamate-gated chloride channels further solidifies the relevance of this model in anthelmintic research.
References
- 1. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping resistance-associated anthelmintic interactions in the model nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Viscous medium to study anthelmintic drug action in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-synthesis of Milbemycin Oxime from Milbemycin A3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin oxime is a semi-synthetic macrocyclic lactone widely used as a broad-spectrum antiparasitic agent in veterinary medicine. It is a mixture of the oximes of Milbemycin A3 and Milbemycin A4, typically in a 20:80 ratio. This document outlines the detailed application notes and protocols for the semi-synthesis of this compound oxime from its precursor, this compound. The synthesis involves a two-step process: the oxidation of this compound to its 5-keto derivative, followed by oximation to yield the final product.[1][2] This process is crucial for the production of the active pharmaceutical ingredient and for further research into its derivatives.
Chemical Pathway
The semi-synthesis of this compound oxime from this compound proceeds through a two-step reaction:
-
Oxidation: The C5 hydroxyl group of this compound is oxidized to a ketone functionality, yielding 5-ketothis compound.
-
Oximation: The resulting 5-ketothis compound is reacted with hydroxylamine to form the corresponding 5-oxime derivative, this compound oxime.
Data Presentation
The following tables summarize the key quantitative data for the semi-synthesis of this compound oxime.
Table 1: Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₃₁H₄₄O₇ | 528.68 | Starting Material |
| 5-ketothis compound | C₃₁H₄₂O₇ | 526.66 | Intermediate |
| This compound oxime | C₃₁H₄₃NO₇ | 541.69 | Final Product |
Table 2: Reaction Conditions and Yields
| Reaction Step | Reagents and Solvents | Temperature (°C) | Duration | Yield (%) | Reference |
| Oxidation of this compound | Activated Manganese Dioxide (MnO₂), Dichloromethane (CH₂Cl₂) | Room Temperature | 12-24 hours | 78 | [1] |
| Oximation of 5-ketothis compound | Hydroxylamine hydrochloride (NH₂OH·HCl), Dioxane, Methanol, Water | Room Temperature | 6 hours | 85.0 | [1] |
Experimental Protocols
Protocol 1: Oxidation of this compound to 5-ketothis compound
This protocol is adapted from the procedure described by Tsukamoto et al. (1991).[1]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Celite or diatomaceous earth
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add an excess of activated manganese dioxide. The reaction is typically run with a significant weight excess of MnO₂ to the substrate.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washes and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-ketothis compound.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to yield pure 5-ketothis compound.
Protocol 2: Oximation of 5-ketothis compound to this compound oxime
This protocol is adapted from the general procedure for the oximation of 5-ketomilbemycins described by Tsukamoto et al. (1991).
Materials:
-
5-ketothis compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
1,4-Dioxane
-
Methanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 5-ketothis compound in a mixture of dioxane and methanol in a round-bottom flask.
-
In a separate container, prepare a solution of hydroxylamine hydrochloride in water.
-
Add the hydroxylamine hydrochloride solution dropwise to the stirred solution of 5-ketothis compound at room temperature.
-
Stir the reaction mixture for 6 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to obtain pure this compound oxime.
Characterization
The identity and purity of the synthesized this compound oxime should be confirmed by analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to assess the purity of the final product and monitor the reaction progress. A C18 column with a mobile phase of methanol and water is a common system.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. For this compound oxime, the expected [M+H]⁺ ion would be at m/z 542.7.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.
Mandatory Visualizations
Experimental Workflow
Caption: Semi-synthesis workflow of this compound oxime.
Mechanism of Action: Signaling Pathway
References
Application Notes and Protocols for the Analytical Separation of Milbemycin A3 and A4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 and A4 are closely related macrocyclic lactones with potent anthelmintic, insecticidal, and acaricidal properties. They are the major components of milbemectin, a widely used biopesticide. Structurally, they differ only by a single methyl group at the C-25 position (this compound has a methyl group, while A4 has an ethyl group), making their separation a challenging analytical task. Accurate quantification of the individual homologues is crucial for quality control, formulation development, and regulatory compliance, as the ratio of A3 to A4 can influence the product's efficacy and safety profile.
These application notes provide detailed protocols for the separation of this compound and A4 using High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC). The methodologies are designed to offer varying levels of resolution, speed, and efficiency to suit different analytical needs, from routine quality control to high-throughput screening.
Analytical Techniques Overview
The choice of analytical technique for separating this compound and A4 depends on the specific requirements of the analysis, such as the desired resolution, speed, and solvent consumption.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique that provides reliable and reproducible separation of this compound and A4. It is suitable for routine quality control applications.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers significant improvements in speed and resolution over conventional HPLC by utilizing columns with smaller particle sizes (< 2 µm). This technique is ideal for high-throughput analysis without compromising separation quality.
-
Supercritical Fluid Chromatography (SFC): A green chromatography technique that uses supercritical carbon dioxide as the primary mobile phase. SFC can offer very fast separations and unique selectivity for structurally similar compounds, often with reduced solvent consumption compared to HPLC and UHPLC.
Data Presentation: Quantitative Separation Parameters
The following table summarizes the typical quantitative data for the separation of this compound and A4 using the described HPLC, UHPLC, and SFC methods.
| Parameter | HPLC | UHPLC | SFC |
| Retention Time (this compound) | ~10.2 min | ~4.5 min | ~2.1 min |
| Retention Time (Milbemycin A4) | ~11.5 min | ~4.9 min | ~2.5 min |
| Resolution (Rs) | > 2.0 | > 2.5 | > 1.8 |
| Analysis Time | ~15 min | ~7 min | ~4 min |
| Solvent Consumption | High | Moderate | Low |
Experimental Protocols
Sample Preparation
For accurate and reproducible results, proper sample preparation is essential. The following protocol is for the preparation of standard solutions.
Materials:
-
This compound and A4 reference standards
-
Acetonitrile (HPLC or MS grade)
-
Methanol (HPLC or MS grade)
-
Volumetric flasks
-
Analytical balance
-
Ultrasonic bath
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and 10 mg of Milbemycin A4 reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solution Preparation (100 µg/mL):
-
Pipette 1 mL of each stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with acetonitrile. This will be the working standard solution for injection.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method for the baseline separation of this compound and A4.
Chromatographic Conditions:
| Parameter | Value |
| Instrument | HPLC system with UV or Diode Array Detector (DAD) |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Expected Results:
This method should provide a good resolution between the this compound and A4 peaks, with retention times of approximately 10.2 and 11.5 minutes, respectively.
Ultra-High-Performance Liquid Chromatography (UHPLC) Protocol
This protocol is a transfer of the HPLC method to a UHPLC system for faster analysis and improved resolution.
Chromatographic Conditions:
| Parameter | Value |
| Instrument | UHPLC system with a PDA or TUV detector |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 2 µL |
Expected Results:
The UHPLC method will significantly reduce the analysis time, with expected retention times of around 4.5 minutes for this compound and 4.9 minutes for Milbemycin A4, while maintaining or improving the resolution.
Supercritical Fluid Chromatography (SFC) Protocol
This protocol provides a starting point for the separation of this compound and A4 using SFC. Method optimization may be required based on the specific instrument and column used.
Chromatographic Conditions:
| Parameter | Value |
| Instrument | Analytical SFC system with a PDA detector |
| Column | Polysaccharide-based chiral column (e.g., Amylose or Cellulose-based, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol |
| Gradient | 5% B to 30% B over 3 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 5 µL |
Expected Results:
SFC is expected to provide the fastest separation, with retention times potentially under 3 minutes. The unique selectivity of SFC may also offer advantages in resolving closely related impurities.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the HPLC/UHPLC and SFC analyses.
Caption: HPLC/UHPLC Experimental Workflow for this compound and A4 Analysis.
Caption: SFC Experimental Workflow for this compound and A4 Analysis.
Troubleshooting & Optimization
Technical Support Center: Enhancing Milbemycin A3 Yield in Streptomyces bingchenggensis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the yield of Milbemycin A3 in Streptomyces bingchenggensis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Issue: Low overall milbemycin yield despite successful cultivation.
-
Question: My S. bingchenggensis culture is growing well, but the final milbemycin titer is significantly lower than expected. What are the potential bottlenecks?
-
Answer: Low milbemycin yield in healthy cultures can stem from several factors. Primarily, consider the following:
-
Suboptimal Fermentation Conditions: The composition of your fermentation medium is critical. Key nutrients can become limiting, or their concentrations may not be optimal for secondary metabolite production.
-
Precursor Supply Limitation: The biosynthesis of milbemycins requires a significant supply of specific acyl-CoA precursors. Insufficient availability of these building blocks is a common bottleneck.
-
Inefficient Biosynthetic Pathway: Certain enzymatic steps within the milbemycin biosynthetic pathway can be rate-limiting.
-
Byproduct Formation: S. bingchenggensis can produce several other secondary metabolites, such as nanchangmycin and various milbemycin analogs, which compete for the same precursors.[1][2]
-
Regulatory Gene Expression: The expression of the milbemycin biosynthetic gene cluster is tightly controlled by a network of regulatory proteins. Suboptimal expression of positive regulators or overexpression of negative regulators can significantly decrease yield.
-
2. Issue: High proportion of undesirable byproducts.
-
Question: I am observing a high proportion of nanchangmycin and other milbemycin-related impurities (e.g., C5-O-methylmilbemycins, α9/α10, β-family milbemycins) in my fermentation broth. How can I specifically increase the proportion of this compound/A4?
-
Answer: The presence of significant byproducts indicates a diversion of metabolic flux away from this compound/A4 production. A targeted genetic engineering approach is often the most effective solution.
-
Strategy: Gene deletion of enzymes responsible for byproduct synthesis.
-
To eliminate C5-O-methylmilbemycins, delete the milD gene, which encodes a C5-O-methyltransferase.[1]
-
To abolish nanchangmycin production, disrupt the nanLD gene, which is part of the nanchangmycin polyketide synthase.[1]
-
To remove milbemycin α9/α10, delete the cyp41 gene, which encodes a cytochrome P450 enzyme involved in their biosynthesis.[2]
-
-
Expected Outcome: Deletion of these genes has been shown to not only eliminate the respective byproducts but also to redirect precursor molecules towards this compound/A4 synthesis, thereby increasing their yield.
-
Quantitative Impact of Byproduct Gene Deletion
| Strain | Genetic Modification | This compound/A4 Titer (µg/mL) | Percentage Increase vs. Parent | Reference |
| S. bingchenggensis BC-109-6 (Parent) | None | 1326 ± 37 | - | |
| BCJ13 | ΔmilD | - | Increased | |
| BCJ36 | ΔmilDΔnanLD | 2312 ± 47 | ~74% | |
| Engineered Strain (Parent) | - | 2382.5 ± 55.7 | - | |
| Engineered Strain | Δcyp41 | 2625.6 ± 64.5 | ~10% | |
| Engineered Strain | Δcyp41 + milE overexpression | 3646.9 ± 69.9 | ~53% |
3. Issue: Suboptimal ratio of Milbemycin A4 to A3.
-
Question: My total milbemycin titer is high, but the A4:A3 ratio does not meet the requirements for commercial applications (typically 2.3-4.0). How can I adjust this ratio?
-
Answer: The ratio of Milbemycin A4 to A3 is determined by the availability of specific starter and extender units (acyl-CoAs) during polyketide synthesis. You can modulate this ratio by engineering the precursor supply pathways.
-
Strategy: Overexpress genes involved in the synthesis of specific acyl-CoA precursors.
-
To increase the proportion of this compound, which requires more methylmalonyl-CoA (MMCoA), overexpress the propionyl-CoA carboxylase (PCC) encoding genes (e.g., sbi_04611 and sbi_04601).
-
To increase the proportion of Milbemycin A4, which utilizes more propionyl-CoA (PropCoA), overexpress the propionyl-CoA synthetase (PCS) encoding gene (sbi_01198).
-
-
Co-overexpression: A combined strategy of co-overexpressing both PCC and PCS can lead to a significant increase in the total milbemycin titer while achieving the desired A4:A3 ratio.
-
Impact of Precursor Pathway Engineering on Milbemycin Titer and A4:A3 Ratio
| Strain | Genetic Modification | This compound/A4 Titer (mg/L) | A4:A3 Ratio | Reference |
| S. bingchenggensis BC04 (Parent) | None | ~2500 | 9.0 | |
| Engineered Strain | Co-overexpression of PCS and PCC | 3417.88 | 3.3 |
Experimental Protocols
Protocol 1: Gene Deletion via Homologous Recombination
This protocol provides a general workflow for creating in-frame gene deletions in S. bingchenggensis.
-
Construct the Gene Replacement Plasmid:
-
Amplify the upstream and downstream flanking regions (typically ~1.5 kb each) of the target gene from S. bingchenggensis genomic DNA using PCR.
-
Clone the amplified upstream and downstream fragments into a temperature-sensitive suicide vector (e.g., pKC1139) on either side of a selectable marker cassette (e.g., apramycin resistance).
-
Verify the final construct by restriction digestion and sequencing.
-
-
Conjugal Transfer into S. bingchenggensis:
-
Introduce the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and S. bingchenggensis spores on MS agar plates.
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants) after 16-20 hours.
-
Incubate at a permissive temperature (e.g., 28°C) until exconjugants appear.
-
-
Screen for Double-Crossover Mutants:
-
Isolate single-crossover mutants by selecting for apramycin resistance.
-
To select for the second crossover event (excision of the vector), culture the single-crossover mutants on a non-selective medium and then replica-plate onto media with and without the selection antibiotic and with a counter-selection agent if available.
-
Identify colonies that have lost the vector backbone (e.g., sensitive to the vector's antibiotic marker).
-
-
Verification of Deletion:
-
Confirm the deletion of the target gene in the putative double-crossover mutants by PCR using primers flanking the deleted region and by Southern blotting.
-
Protocol 2: Fermentation and Milbemycin Analysis
-
Seed Culture Preparation:
-
Inoculate a suitable seed medium (e.g., tryptic soy broth) with spores of the S. bingchenggensis strain.
-
Incubate at 28°C on a rotary shaker (250 rpm) for approximately 48 hours.
-
-
Fermentation:
-
Inoculate the production fermentation medium with the seed culture (e.g., 10% v/v).
-
The fermentation medium can be optimized using response surface methodology. A typical optimized medium might contain yeast extract (2.58%), soybean flour (2.58%), CaCO3 (0.40%), FeSO4 (0.0058%), and KH2PO4 (0.088%).
-
Incubate at 28°C on a rotary shaker (250 rpm) for 10-12 days.
-
-
Sample Extraction and Analysis:
-
Extract milbemycins from the fermentation broth using an equal volume of methanol or another suitable organic solvent.
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile, methanol, and water) and detect at 242 nm.
-
Quantify this compound and A4 by comparing peak areas to those of authentic standards.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Regulatory network influencing this compound/A4 biosynthesis.
References
- 1. Genetic engineering of Streptomyces bingchenggensis to produce milbemycins A3/A4 as main components and eliminate the biosynthesis of nanchangmycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved milbemycin production by engineering two Cytochromes P450 in Streptomyces bingchenggensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Aqueous Solubility of Milbemycin A3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Milbemycin A3.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its reported aqueous solubility is very low, with values cited in the range of approximately 0.88 to 2.68 mg/L.[1] This low solubility can significantly hinder its bioavailability and therapeutic efficacy in aqueous environments.
Q2: In which solvents is this compound more soluble?
A2: this compound exhibits good solubility in a variety of organic solvents. This property is often utilized in the initial stages of formulation development. For detailed solubility data in common organic solvents, please refer to Table 1.[2]
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: The main approaches to improve the aqueous solubility of lipophilic compounds like this compound fall into three main categories:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. This can be achieved through methods like solvent evaporation or fusion (melting). The goal is to reduce particle size, improve wettability, and present the drug in an amorphous form, all of which can enhance dissolution.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, like this compound, within their hydrophobic cavity. This forms an inclusion complex that has a hydrophilic exterior, thereby increasing the apparent solubility of the guest molecule in water.
-
Lipid-Based Formulations: These formulations utilize lipids, surfactants, and co-solvents to dissolve this compound and facilitate its dispersion and absorption in the gastrointestinal tract. Examples include nanoemulsions and self-emulsifying drug delivery systems (SEDDS).
Q4: Are there any chemical modifications that can improve the solubility of this compound?
A4: While this guide focuses on formulation strategies, chemical modification is another avenue for improving solubility. This could involve creating prodrugs or salt forms of the molecule. However, these approaches require significant synthetic chemistry efforts and may alter the pharmacological activity of the compound.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during experiments aimed at improving the aqueous solubility of this compound.
Issue 1: Low Dissolution Rate of this compound Powder in Aqueous Media
Symptoms:
-
Incomplete dissolution of this compound powder in buffers or cell culture media.
-
Inconsistent results in in-vitro assays due to undissolved particles.
-
Formation of a visible precipitate at the bottom of the vessel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low dissolution of this compound.
Possible Causes & Solutions:
-
Large Particle Size: The effective surface area of the drug is limited.
-
Solution: Reduce the particle size through micronization or nano-milling techniques.
-
-
Poor Wettability: The hydrophobic nature of this compound prevents efficient interaction with the aqueous medium.
-
Solution: Incorporate a small percentage of a pharmaceutically acceptable surfactant (e.g., Tween® 80, Poloxamer 188) to improve wetting.
-
-
High Crystal Lattice Energy: The crystalline form of the drug requires significant energy to be disrupted for dissolution.
-
Solution: Convert the crystalline drug to an amorphous form through techniques like solid dispersion.
-
Issue 2: Precipitation of this compound from a Stock Solution Upon Dilution in an Aqueous Medium
Symptoms:
-
A clear stock solution of this compound in an organic solvent (e.g., DMSO, ethanol) becomes cloudy or forms a precipitate when added to a buffer or cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Possible Causes & Solutions:
-
Supersaturation: The final concentration of this compound in the aqueous medium exceeds its solubility limit.
-
Solution: Decrease the concentration of the stock solution. Perform serial dilutions.
-
-
Rapid Solvent Shift: The abrupt change in solvent polarity causes the drug to crash out of solution.
-
Solution: Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to facilitate rapid dispersion.
-
-
Lack of Solubilizing Agents: The aqueous medium lacks components to maintain the drug in solution.
-
Solution: Prepare the aqueous medium with a solubilizing agent, such as a cyclodextrin, before adding the this compound stock solution. Alternatively, consider a self-emulsifying drug delivery system (SEDDS) formulation.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L at 20°C) | Reference |
| Methanol | 64.8 | [2] |
| Ethanol | 41.9 | [2] |
| Acetone | 66.1 | [2] |
| n-Hexane | 1.4 | |
| Benzene | 143.1 | |
| Ethyl Acetate | 69.5 | |
| Water | ~0.00268 |
Table 2: Example of Solubility Enhancement of a Structurally Similar Compound (Ivermectin) using Cyclodextrins
| System | Fold Increase in Aqueous Solubility | Reference |
| Ivermectin + Hydroxypropyl-β-cyclodextrin (HPβCD) + Arginine | 11-fold | |
| Ivermectin + γ-cyclodextrin (γCD) + Arginine | 8-fold |
Note: This data is for Ivermectin, a structurally related macrocyclic lactone, and is provided as a reference for the potential efficacy of cyclodextrin complexation.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method
This protocol is adapted from methods used for other poorly soluble drugs and can be optimized for this compound.
Experimental Workflow:
References
overcoming Milbemycin A3 degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with Milbemycin A3 degradation during storage. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, this compound solid should be stored at -20°C.[1][2][3][4] Under these conditions, it is reported to be stable for at least four years.[1] For short-term storage, solutions may be kept at room temperature, but it is advisable to prepare fresh solutions for optimal results.
Q2: What are the primary factors that can cause this compound degradation?
Based on forced degradation studies of the closely related compound Milbemycin Oxime, which includes this compound Oxime, the primary factors contributing to degradation are:
-
Hydrolysis: Instability in acidic and alkaline media.
-
Oxidation: Susceptibility to oxidative stress, for instance, from hydrogen peroxide.
-
Photodegradation: Degradation upon exposure to light.
-
Thermal Stress: Degradation at elevated temperatures, in both solid and solution states.
Q3: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively detailed in the available literature, studies on Milbemycin Oxime (a mixture of this compound and A4 oximes) provide strong indicators. Degradation can lead to a variety of products, including isomers and epimers. Under oxidative stress, for example, a 3,4-dihydroperoxide derivative has been identified for the A4 component, suggesting a similar reaction may occur for this compound.
Q4: How can I detect and quantify this compound and its potential degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This technique allows for the separation and quantification of the intact this compound from its degradation products. Coupling HPLC with mass spectrometry (LC-MS) can further aid in the identification of the degradation products.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in bioassays. | Degradation of this compound due to improper storage. | - Ensure the compound is stored as a solid at -20°C. - Prepare fresh solutions before each experiment. - Protect solutions from light and elevated temperatures. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | - Review storage and handling procedures. - Perform a forced degradation study to identify potential degradation products and confirm their retention times. - Optimize the HPLC method to ensure baseline separation of all peaks. |
| Inconsistent experimental results. | Inconsistent purity of this compound stock solutions. | - Use a validated stability-indicating HPLC method to check the purity of the stock solution before each use. - Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in aqueous buffers. | This compound has poor water solubility. | - Dissolve this compound in an appropriate organic solvent (e.g., DMSO, ethanol, methanol, DMF) before diluting with aqueous buffers. - Do not store aqueous solutions for more than one day. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol is adapted from a validated method for the closely related Milbemycin Oxime and is expected to be effective for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: HALO C18, 100 x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: Water/Acetonitrile (60:40, v/v).
-
Mobile Phase B: Ethanol/Isopropanol (50:50, v/v).
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve this compound in methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). Further dilute with the initial mobile phase composition as needed.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products, based on ICH guidelines and studies on Milbemycin Oxime.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add 0.1 M Hydrochloric Acid (HCl).
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equimolar amount of 0.1 M Sodium Hydroxide (NaOH).
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add 0.1 M Sodium Hydroxide (NaOH).
-
Incubate at room temperature for 2 hours.
-
Neutralize with an equimolar amount of 0.1 M Hydrochloric Acid (HCl).
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add 3% Hydrogen Peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed sample in a suitable solvent.
-
Analyze by HPLC.
-
-
Thermal Degradation (Solution):
-
Dissolve this compound in a suitable solvent.
-
Incubate at 60°C for 48 hours.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze by HPLC, comparing with a control sample protected from light.
-
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
- 1. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Temperature-Sensitive Drugs List and How to Store Them Safely [burtsrx.com]
- 4. agronomy.lsu.edu [agronomy.lsu.edu]
Technical Support Center: Mechanisms of Parasite Resistance to Milbemycin A3
Welcome to the technical support center for researchers investigating parasite resistance to Milbemycin A3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section is designed to help you diagnose and resolve unexpected experimental results.
Issue 1: Inconsistent IC50/EC50 values in larval motility or development assays.
-
Question: My dose-response curves are variable between experiments, leading to inconsistent IC50/EC50 values for this compound. What could be the cause?
-
Answer: Inconsistency in bioassays is a common challenge. Several factors can contribute to this variability. Consider the following troubleshooting steps:
-
Parasite Strain Integrity: Ensure you are using a pure, well-characterized strain. Contamination with other parasite species or strains with different susceptibility profiles can lead to variable results. Periodically re-verify the genetic identity of your parasite isolates.
-
Solvent Effects: this compound is often dissolved in solvents like DMSO. High concentrations of these solvents can be toxic to the parasites and affect their motility or development, independent of the drug's action. Always include a solvent control (media with the same concentration of solvent used in your highest drug concentration) to assess for any solvent-induced effects. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level.[1]
-
Drug Solution Stability: Prepare fresh drug solutions for each experiment. This compound, like many organic compounds, can degrade over time, even when stored under recommended conditions.[1] Incomplete dissolution of the drug can also lead to inaccurate concentrations.
-
Assay Conditions: Maintain consistent incubation conditions (temperature, humidity, CO2 levels) as these can significantly impact larval development and motility.[1] The age and developmental stage of the larvae used should also be uniform.
-
Issue 2: No significant difference in P-glycoprotein (P-gp) gene expression between suspected resistant and susceptible parasite populations.
-
Question: I suspect a parasite population is resistant to this compound, but my qPCR results show no significant upregulation of key P-glycoprotein genes. Why might this be?
-
Answer: While overexpression of P-glycoproteins is a common mechanism of resistance, its absence doesn't rule out resistance.[2][3] Here are several possibilities to investigate:
-
Alternative Resistance Mechanisms: The resistance in your parasite population may not be mediated by P-gp overexpression. Other mechanisms to consider are:
-
Target Site Modification: Mutations in the genes encoding glutamate-gated chloride channels (GluCls) or GABA receptors, the primary targets of milbemycins, can reduce drug binding.
-
Enhanced Drug Metabolism: Increased activity of metabolic enzymes, such as cytochrome P450s, could be inactivating the drug before it reaches its target.
-
-
Specific P-gp Isoform: Parasites have multiple P-gp genes (e.g., Hco-pgp-2, Hco-pgp-9a, Hco-pgp-11 in Haemonchus contortus). You may not be assaying the specific isoform responsible for this compound efflux in your resistant population. A broader screen of P-gp gene expression may be necessary.
-
Post-Transcriptional Regulation: Resistance could be mediated by changes in protein levels or activity, rather than transcript levels. Consider performing western blots to quantify P-gp protein levels or a functional assay, such as a Rhodamine 123 accumulation assay, to measure efflux pump activity.
-
Constitutive vs. Induced Expression: P-gp expression may be constitutively elevated in some resistant strains, while in others it might be induced upon drug exposure. Your experimental design should account for both possibilities.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound in parasites?
A1: Resistance to this compound, a macrocyclic lactone, is multifactorial but generally involves one or more of the following mechanisms:
-
Upregulation of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps), which actively pump the drug out of the parasite's cells, reducing its intracellular concentration.
-
Alteration of Drug Targets: Mutations in the genes encoding the ligand-gated chloride channels (e.g., glutamate-gated chloride channels) that are the targets of milbemycins. These mutations can decrease the binding affinity of the drug to its target.
-
Increased Drug Metabolism: Enhanced activity of detoxification enzymes, such as cytochrome P450s, that metabolize and inactivate the drug.
Q2: Is there cross-resistance between milbemycins and other anthelmintics?
A2: Yes, cross-resistance is a significant concern. Parasites resistant to ivermectin (an avermectin) are often also resistant to moxidectin (a milbemycin), and vice-versa, as they belong to the same macrocyclic lactone class and share a similar mode of action. Resistance to one can select for resistance to the other. Some multi-drug resistant strains also show reduced susceptibility to unrelated drug classes due to broad-spectrum resistance mechanisms like the overexpression of efflux pumps.
Q3: How can I functionally assess P-glycoprotein activity in my parasite strain?
A3: A common method is the Rhodamine 123 accumulation and efflux assay. Rhodamine 123 is a fluorescent substrate for P-gps. In this assay, cells or whole organisms are loaded with the dye. In parasites with high P-gp activity, the dye will be actively pumped out, resulting in lower intracellular fluorescence compared to susceptible parasites. This process can be inhibited by known P-gp inhibitors.
Quantitative Data Summary
Table 1: P-glycoprotein Gene Expression in Anthelmintic Resistant Haemonchus contortus
| Gene | Resistant Isolate | Fold Change in Expression (compared to susceptible) | Reference |
| Hco-pgp-9a | Ivermectin-selected | 1.5 | |
| Hco-pgp-11 | Ivermectin-selected | 3.0 | |
| Hco-haf-9 | Ivermectin-selected | 1.5 | |
| Hco-pgp-9a | Oxfendazole-selected | 3.0 | |
| Hco-pgp-11 | Oxfendazole-selected | 4.0 | |
| Hco-haf-9 | Oxfendazole-selected | 2.0 |
Table 2: In Vitro Susceptibility of Resistant and Susceptible Parasite Isolates
| Parasite | Drug | Isolate | IC50 / EC50 / ED50 | Resistance Factor | Reference |
| Teladorsagia circumcincta | Thiabendazole | Moxidectin-resistant | Higher than ivermectin-resistant strain | Not specified | |
| Ostertagia circumcincta | Ivermectin | Ivermectin-resistant | 23x higher than susceptible | 23 | |
| Trichostrongylus colubriformis | Ivermectin | Ivermectin-resistant | 6x higher than susceptible | 6 | |
| Ostertagia circumcincta | Moxidectin | Ivermectin-resistant | 31x higher than susceptible | 31 | |
| Trichostrongylus colubriformis | Moxidectin | Ivermectin-resistant | 9x higher than susceptible | 9 |
Resistance Factor (RF) is the ratio of the IC50 of the resistant strain to the IC50 of the susceptible strain.
Experimental Protocols
1. Larval Motility Assay (Adapted from)
This assay assesses the inhibitory effect of this compound on the motility of third-stage larvae (L3).
-
Materials:
-
24-well plates
-
RPMI-1640 culture medium
-
This compound stock solution (in DMSO)
-
L3 larvae of the parasite of interest
-
Warm digest solution (to stimulate movement)
-
-
Procedure:
-
Prepare serial dilutions of this compound in RPMI-1640 medium in a 24-well plate. Include control wells containing RPMI alone and RPMI with 0.1% DMSO.
-
Add approximately 50-100 L3 larvae (in a small volume of water) to each well.
-
Incubate the plates at an appropriate temperature (e.g., 16°C) for 72 hours.
-
After incubation, stimulate larval movement by adding a warm digest solution.
-
Observe the motility of the larvae under a microscope. Larvae are considered motile if they exhibit sinusoidal movement.
-
Calculate the percentage of motile larvae at each drug concentration compared to the controls.
-
Determine the EC50 value (the concentration of the drug that inhibits motility in 50% of the larvae) by plotting the data and using a non-linear regression model.
-
2. Quantitative Real-Time PCR (qPCR) for P-glycoprotein Gene Expression (Adapted from)
This protocol allows for the quantification of P-gp mRNA levels.
-
Materials:
-
Parasite samples (e.g., L3 larvae, adult worms) from resistant and susceptible strains
-
Trizol reagent or other RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or other qPCR master mix
-
Primers specific for the P-gp gene(s) of interest and a reference gene (e.g., actin)
-
qPCR instrument
-
-
Procedure:
-
RNA Extraction: Isolate total RNA from parasite samples using Trizol reagent according to the manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Confirm the specificity of the amplified products using a melt curve analysis. Calculate the relative expression of the target P-gp genes using the 2-ΔΔCT method, normalizing to the expression of the reference gene.
-
3. Rhodamine 123 Accumulation Assay (General Protocol)
This assay measures the efflux pump activity of P-glycoproteins.
-
Materials:
-
Parasite cells or whole organisms (e.g., larvae)
-
Rhodamine 123
-
Assay buffer (e.g., PBS)
-
P-gp inhibitor (e.g., verapamil) as a positive control
-
Fluorometer or fluorescence microscope
-
-
Procedure:
-
Loading: Incubate the parasites in a buffer containing Rhodamine 123 (e.g., 5 µM) for a specified time (e.g., 30-60 minutes) at a controlled temperature.
-
Washing: Wash the parasites with cold buffer to remove excess extracellular dye.
-
Measurement: Measure the intracellular fluorescence using a fluorometer or visualize it with a fluorescence microscope.
-
Comparison: Compare the fluorescence intensity between resistant and susceptible strains. Lower fluorescence in the resistant strain suggests higher efflux activity.
-
Inhibition Control: As a control, pre-incubate a sample of the resistant strain with a P-gp inhibitor before adding Rhodamine 123. Inhibition of efflux should result in increased intracellular fluorescence.
-
Visualizations
Caption: Key mechanisms of parasite resistance to this compound.
Caption: Workflow for analyzing P-glycoprotein gene expression.
Caption: A logical guide for troubleshooting inconsistent bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. P-glycoproteins of Haemonchus contortus: development of real-time PCR assays for gene expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoproteins of Haemonchus contortus: development of real-time PCR assays for gene expression studies | Journal of Helminthology | Cambridge Core [cambridge.org]
Technical Support Center: Troubleshooting Inconsistent Results in Milbemycin A3 Bioassays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during Milbemycin A3 bioassays. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice to ensure more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the mortality or paralysis rates of our target organisms between replicate wells. What are the likely causes?
A1: High variability is a common issue and can stem from several factors:
-
Uneven Compound Distribution: this compound has low water solubility and high lipophilicity, which can lead to precipitation or uneven distribution in aqueous assay media.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have toxic effects on the test organisms, especially at higher concentrations.
-
Biological Variability: The age, developmental stage, and genetic background of the test organisms can significantly influence their susceptibility to this compound.[1]
-
Inconsistent Pipetting: Inaccurate or inconsistent dispensing of the compound, solvent, or organisms can lead to significant differences between wells.
Q2: Our dose-response curve for this compound is not sigmoidal and has a poor fit. What could be wrong?
A2: A non-ideal dose-response curve can be caused by:
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of solution, leading to a plateau or even a decrease in the observed effect.
-
Inappropriate Concentration Range: The selected concentration range may be too narrow or not encompass the full dynamic range of the compound's activity (0% to 100% effect).
-
Compound Instability: this compound is unstable in alkaline media.[2] The pH of your assay medium could be causing degradation of the compound over the course of the experiment.
-
Solvent Toxicity at High Concentrations: The solvent concentration may be reaching toxic levels in your higher dose wells, confounding the results.
Q3: We see a significant loss of activity of our this compound stock solution over time. How should we store it?
A3: Proper storage is critical for maintaining the potency of this compound. Due to its susceptibility to degradation, especially in solution, it is recommended to:
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light.
-
Prepare fresh working dilutions for each experiment from a frozen stock.
-
Consider the stability of the compound in your specific assay medium over the duration of the experiment.
Q4: Can the ratio of this compound to its analog, Milbemycin A4, affect my bioassay results?
A4: Yes, the ratio of this compound to A4 can be critical. Commercial preparations of milbemycin often contain a mixture of these two compounds, and the optimal ratio for potent insecticidal and acaricidal activity is typically in the range of A4:A3 from 2.3:1 to 4.0:1.[3][4][5] Inconsistent ratios between batches of the compound can lead to variability in bioassay results. It is advisable to be aware of the composition of your this compound source.
Troubleshooting Guides
Issue 1: Inconsistent Motility or Viability Scoring
Symptoms:
-
High standard deviations between replicates.
-
Subjective and non-reproducible scoring of organism paralysis or death.
Troubleshooting Workflow:
References
- 1. Variation in anthelmintic responses are driven by genetic differences among diverse C. elegans wild strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AOP-Wiki [aopwiki.org]
- 3. Glutamate-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Milbemycin A3 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Milbemycin A3 formulations. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and stability testing of this compound.
1.1 My this compound formulation is showing significant degradation. What are the likely causes?
This compound, a macrocyclic lactone, is susceptible to degradation through several pathways. The primary causes of instability in formulations are:
-
Hydrolysis: The lactone ring in this compound is prone to hydrolysis, which is catalyzed by both acidic and basic conditions. This leads to the opening of the macrocyclic ring and loss of biological activity.
-
Oxidation: The presence of oxygen can lead to the oxidation of sensitive functional groups within the this compound molecule. This process can be accelerated by the presence of metal ions, which act as catalysts.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions that degrade this compound. This is a common issue for many complex organic molecules.
1.2 How can I identify the specific degradation pathway affecting my formulation?
A forced degradation study is the most effective way to identify the specific degradation pathways affecting your this compound formulation. This involves subjecting the drug substance to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with dilute acids (e.g., 0.1N HCl) and bases (e.g., 0.1N NaOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Stress: Heating the formulation at elevated temperatures (e.g., 60-80°C).
-
Photostability Testing: Exposing the formulation to a controlled light source (e.g., xenon lamp) as per ICH Q1B guidelines.
By analyzing the degradation products formed under each of these conditions using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), you can pinpoint the primary degradation pathways.
1.3 My formulation is unstable in an aqueous solution. What are my options?
Given that this compound has poor water solubility and is susceptible to hydrolysis, formulating it in a stable aqueous solution is challenging.[] Consider the following approaches:
-
Non-aqueous Formulations: If feasible for your application, formulating this compound in a non-aqueous solvent where it is more stable is a primary option. This compound is soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate.[2]
-
pH Optimization: If an aqueous or semi-aqueous vehicle is necessary, carefully controlling the pH is critical. Generally, a pH range of 6-7 is considered ideal for many pesticides to minimize hydrolysis.[] You will need to perform pH-stability studies to determine the optimal pH for your specific formulation.
-
Use of Co-solvents: Employing co-solvents can improve the solubility and stability of this compound in aqueous-based formulations.
-
Novel Formulation Technologies: Advanced formulation strategies such as nanoemulsions can enhance the stability of poorly water-soluble drugs like this compound by protecting the active ingredient from the aqueous environment.
Section 2: Frequently Asked Questions (FAQs)
2.1 What are the typical degradation products of this compound?
While specific degradation product identification for this compound is not extensively detailed in publicly available literature, forced degradation studies on the closely related Milbemycin Oxime (a mixture of this compound and A4 oximes) provide strong indications. Degradation is likely to involve hydrolysis of the lactone ring and oxidation of the molecule.
2.2 Which excipients can I use to improve the stability of my this compound formulation?
The choice of excipients is crucial for stabilizing this compound. Consider the following categories:
-
Antioxidants: To prevent oxidative degradation, include antioxidants in your formulation. Common choices include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Propyl gallate
-
Ascorbic acid (Vitamin C) and its derivatives
-
Tocopherol (Vitamin E)
-
-
Chelating Agents: To mitigate the catalytic effect of metal ions on oxidation, add a chelating agent such as:
-
Ethylenediaminetetraacetic acid (EDTA) and its salts.
-
-
Buffering Agents: To maintain the optimal pH and prevent acid or base-catalyzed hydrolysis, use a suitable buffer system. The choice of buffer will depend on the target pH and compatibility with other excipients.
-
Photoprotectants: If the formulation will be exposed to light, consider using light-absorbing excipients or packaging the final product in amber or opaque containers.
2.3 What are the recommended storage conditions for this compound and its formulations?
As a solid, this compound should be stored at -20°C.[3] For liquid formulations, storage conditions should be determined based on stability studies. Generally, refrigeration (2-8°C) and protection from light are recommended to minimize degradation.
Section 3: Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L at 20°C) |
| Methanol | 64.8 |
| Ethanol | 41.9 |
| Acetone | 66.1 |
| n-Hexane | 1.4 |
| Benzene | 143.1 |
| Ethyl Acetate | 69.5 |
(Data sourced from PubChem CID 9828343)[2]
Section 4: Experimental Protocols
4.1 Protocol for a Forced Degradation Study of a this compound Formulation
This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations and conditions may need to be adjusted based on the nature of your formulation.
Objective: To identify the potential degradation pathways of this compound in a given formulation under various stress conditions.
Materials:
-
This compound formulation
-
0.1N Hydrochloric acid (HCl)
-
0.1N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Temperature-controlled oven
-
Photostability chamber
-
Calibrated HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound formulation at a known concentration.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), taking samples at each time point.
-
Neutralize the samples with 0.1N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH.
-
Follow the same sampling and neutralization (with 0.1N HCl) procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and sample at the specified time points.
-
-
Thermal Degradation:
-
Place a sample of the formulation in a temperature-controlled oven at a set temperature (e.g., 60°C).
-
Sample at specified time points.
-
-
Photodegradation:
-
Expose a sample of the formulation to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Sample both the exposed and control samples at the end of the exposure period.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
-
4.2 Protocol for a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point. The exact gradient program will need to be optimized to achieve adequate separation of this compound from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 245 nm, which is the λmax for this compound.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation:
The method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Section 5: Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: Workflow for developing a stable this compound formulation.
References
identifying and minimizing impurities in Milbemycin A3 production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize impurities during Milbemycin A3 production.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound production?
A1: The most common impurities in this compound production can be categorized as follows:
-
Related Milbemycins: The most prevalent impurity is typically Milbemycin A4. Other related compounds can include Milbemycin D and various oxime derivatives.[1]
-
Degradation Products: this compound is susceptible to degradation under various stress conditions. Forced degradation studies have shown that impurities can arise from exposure to acid, base, oxidation (e.g., with hydrogen peroxide), heat, and photolytic stress.[2][3]
-
Process-Related Impurities: These can include residual solvents from extraction and purification steps, as well as byproducts from the fermentation process.
-
Isomeric Impurities: Recent studies have identified new isomeric impurities that may originate from the oxidation and oximation of natural milbemycin homologs present in the fermentation broth.
Q2: How can I identify and quantify these impurities?
A2: The primary analytical techniques for identifying and quantifying impurities in this compound production are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the structural elucidation of unknown impurities.
Q3: What are the general strategies to minimize impurity formation?
A3: Minimizing impurities involves a multi-faceted approach targeting both upstream and downstream processes:
-
Upstream Process Optimization (Fermentation):
-
Metabolic Engineering: Modifying the biosynthetic pathway of the producing organism, typically Streptomyces species, can significantly reduce the formation of related milbemycins like Milbemycin A4. This can be achieved by controlling the precursor supply for the biosynthesis of different milbemycin analogs.
-
Fermentation Condition Control: Optimizing fermentation parameters such as pH, temperature, and nutrient feed can help reduce the formation of unwanted byproducts.
-
-
Downstream Process Optimization (Purification):
-
Extraction: Employing selective extraction methods can help separate this compound from many impurities.
-
Chromatography: Various chromatographic techniques, including silica gel column chromatography and preparative HPLC, are effective for purifying this compound and removing closely related impurities.
-
Troubleshooting Guides
Problem 1: High Levels of Milbemycin A4 Impurity
Possible Cause: Uncontrolled precursor supply during fermentation, leading to the preferential synthesis of Milbemycin A4.
Troubleshooting Steps:
-
Analyze Precursor Ratio: Assess the intracellular concentrations of acetyl-CoA and propionyl-CoA, the precursors for this compound and A4, respectively.
-
Metabolic Engineering:
-
Implement metabolic engineering strategies to modulate the precursor pools. For example, overexpression of genes involved in the acetyl-CoA synthesis pathway can favor this compound production.
-
Consider CRISPRi systems to downregulate genes in competing pathways.
-
-
Fermentation Feed Strategy: Adjust the composition of the fermentation medium to influence the precursor availability.
Problem 2: Presence of Unknown Peaks in HPLC Chromatogram
Possible Cause: Degradation of this compound during production or storage, or the presence of previously uncharacterized impurities.
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study to determine if the unknown peaks correspond to degradation products. Expose a pure sample of this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
LC-MS/MS Analysis: Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown impurities. This data is crucial for preliminary identification.
-
NMR Spectroscopy: For definitive structural elucidation of significant unknown impurities, isolation by preparative HPLC followed by NMR analysis is recommended.
-
Review and Optimize Downstream Processes: Evaluate extraction and chromatography steps for their effectiveness in removing the identified impurities. Adjusting solvent systems or chromatography resins may be necessary.
Data Presentation
Table 1: Common Impurities in this compound Production
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Typical Identification Method |
| Milbemycin A4 | C32H46O7 | 542.7 | HPLC, LC-MS |
| Milbemycin D | C33H48O7 | 556.73 | HPLC, LC-MS |
| This compound Oxime | C31H43NO7 | 541.68 | HPLC, LC-MS |
| Milbemycin A4 Oxime | C32H45NO7 | 555.71 | HPLC, LC-MS |
| 20-oxothis compound | C31H42O8 | 542.66 | LC-MS |
| 20-oxomilbemycin A4 | C32H44O8 | 556.69 | LC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This protocol is adapted from established methods for the analysis of milbemycins.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: HALO C18, 100 x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: Water/Acetonitrile (60/40, v/v).
-
Mobile Phase B: Ethanol/Isopropanol (50/50, v/v).
-
Gradient Program:
-
0-15 min: 100% A to 100% B
-
15-20 min: 100% B
-
20-21 min: 100% B to 100% A
-
21-25 min: 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase A to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products.
-
Acid Degradation: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before injection.
-
Base Degradation: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound sample in an oven at 80°C for 48 hours. Dissolve in mobile phase A for analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in mobile phase A) to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms with that of an unstressed sample to identify degradation peaks.
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Strategies for minimizing impurities in this compound production.
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]
Technical Support Center: Strategies to Prevent Precipitation of Milbemycin A3 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Milbemycin A3 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to precipitating in aqueous solutions?
A1: this compound is a lipophilic, macrocyclic lactone with inherently poor water solubility. Its chemical structure favors dissolution in organic solvents over aqueous media. When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer or medium, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of the solution. The aqueous solubility of this compound is reported to be as low as 0.88 mg/L at 20°C.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its poor aqueous solubility, it is recommended to prepare stock solutions of this compound in a suitable organic solvent. Common choices include ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1] this compound is readily soluble in these solvents, allowing for the preparation of concentrated and stable stock solutions.[2][3]
Q3: What are the general strategies to prevent this compound precipitation in my aqueous working solution?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of this compound and prevent its precipitation. These include:
-
Co-solvency: Introducing a water-miscible organic solvent into the aqueous solution.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin.
-
Use of Surfactants: Incorporating surfactants to form micelles that can solubilize the hydrophobic drug.
The choice of strategy will depend on the specific requirements of your experiment, including the desired final concentration of this compound and the tolerance of your experimental system to the chosen excipients.
Q4: How do I prepare an aqueous working solution of this compound from an organic stock solution to minimize precipitation?
A4: To minimize precipitation when diluting a concentrated organic stock solution of this compound into an aqueous medium, it is crucial to add the stock solution to the aqueous buffer while vigorously stirring or vortexing. This ensures rapid and uniform dispersion of the drug, preventing localized high concentrations that can trigger precipitation. For sensitive experiments, a serial dilution approach may be beneficial.
Troubleshooting Guide: Common Precipitation Issues
| Issue | Potential Cause | Troubleshooting Steps & Recommended Protocols |
| Precipitate forms immediately upon adding this compound stock solution to the aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Reduce Final Concentration: Lower the target concentration of this compound in your working solution. 2. Increase Co-solvent Percentage: If your experimental system allows, increase the percentage of the organic co-solvent in the final aqueous solution. 3. Utilize a Solubilization Strategy: Employ co-solvents, cyclodextrins, or surfactants as described in the detailed protocols below. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. Precipitation is occurring through nucleation and crystal growth. | 1. Prepare Fresh Solutions: Always prepare the aqueous working solution of this compound immediately before use. 2. Control Temperature: Ensure the temperature of the solution remains constant, as temperature fluctuations can affect solubility. 3. Optimize Formulation: The chosen solubilization strategy may not be sufficient to maintain long-term stability. Consider increasing the concentration of the solubilizing agent or trying an alternative strategy. |
| I observe an oily film or droplets in my solution instead of a crystalline precipitate. | This may indicate "oiling out," a form of liquid-liquid phase separation, which can occur with highly lipophilic compounds. | 1. Increase Surfactant Concentration: If using surfactants, ensure the concentration is above the critical micelle concentration (CMC) to promote micellar solubilization. 2. Consider a Different Co-solvent: The co-solvent being used may not be optimal. Experiment with different co-solvents. |
Strategies to Prevent Precipitation: Detailed Protocols & Data
Co-solvency
The use of water-miscible organic solvents can significantly increase the aqueous solubility of this compound. Ethanol and propylene glycol are commonly used co-solvents in pharmaceutical formulations.
Quantitative Data: Solubility of Milbemycins in Solvents
| Solvent | This compound Solubility (g/L at 20°C) |
| Water | 0.00088 |
| Ethanol | 41.9 |
| Methanol | 64.8 |
| Acetone | 66.1 |
| n-Hexane | 1.4 |
| Benzene | 143.1 |
| Ethyl Acetate | 69.5 |
Data sourced from PubChem.[2]
While specific data for this compound in co-solvent mixtures is limited, a product information sheet for the related compound, Milbemycin oxime, indicates a solubility of approximately 0.3 mg/mL in a 1:2 solution of ethanol:PBS (pH 7.2).[4]
Experimental Protocol: Preparation of a this compound Solution using a Co-solvent
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL).
-
Determine Required Co-solvent Volume: Calculate the volume of ethanol needed in your final aqueous solution to maintain the desired this compound concentration without precipitation.
-
Prepare the Co-solvent/Aqueous Mixture: In a sterile container, mix the required volume of ethanol with the aqueous buffer.
-
Add this compound Stock: While vigorously stirring, slowly add the calculated volume of the this compound stock solution to the co-solvent/aqueous mixture.
-
Final Volume Adjustment: Adjust the final volume with the aqueous buffer.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness.
Workflow for Co-Solvent Formulation
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a favorable safety profile.
Experimental Protocol: Phase Solubility Study
A phase solubility study is essential to determine the stoichiometry of the complex and the stability constant (Kc), which quantifies the affinity of this compound for the cyclodextrin.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add Excess this compound: Add an excess amount of this compound powder to each cyclodextrin solution.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 48-72 hours) to reach equilibrium.
-
Separate Undissolved Drug: Centrifuge or filter the solutions to remove the undissolved this compound.
-
Quantify Solubilized this compound: Analyze the concentration of dissolved this compound in the supernatant of each sample using a validated HPLC-UV method.
-
Construct Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of HP-β-CD.
Interpreting the Phase Solubility Diagram
The shape of the phase solubility diagram provides information about the complex formation. A linear (AL-type) plot is indicative of the formation of a 1:1 soluble complex. The stability constant (Kc) can be calculated from the slope of this line and the intrinsic solubility of this compound (S₀).
Logical Diagram for Phase Solubility Analysis
Use of Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs, thereby increasing their apparent solubility in aqueous solutions. Polysorbate 80 (Tween® 80) is a non-ionic surfactant commonly used in pharmaceutical formulations.
Quantitative Data: Critical Micelle Concentration of Polysorbate 80
The CMC of Polysorbate 80 is approximately 0.012% w/v in water. It is important to note that the CMC can be influenced by the presence of other molecules in the solution.
Experimental Protocol: Preparation of a this compound Solution with a Surfactant
-
Prepare Surfactant Solution: Prepare an aqueous solution of Polysorbate 80 at a concentration significantly above its CMC (e.g., 0.1% w/v).
-
Prepare this compound Stock: Dissolve this compound in a small amount of a water-miscible organic solvent like ethanol to create a concentrated stock solution.
-
Add Stock to Surfactant Solution: While stirring, slowly add the this compound stock solution to the Polysorbate 80 solution. The surfactant micelles will aid in solubilizing the drug.
-
Equilibrate: Allow the solution to stir for a period to ensure complete micellar encapsulation.
-
Visual Inspection: Observe the solution for any signs of precipitation or phase separation.
Analytical Methods for Detecting Precipitation
Visual inspection is a primary method for detecting precipitation. For a more quantitative assessment, the following methods can be employed:
-
UV-Vis Spectroscopy: An increase in turbidity due to precipitation will cause an increase in the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 500-600 nm).
-
Dynamic Light Scattering (DLS): This technique can detect the formation of small particles or aggregates even before they are visible to the naked eye.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used to accurately quantify the amount of this compound that remains in solution after a potential precipitation event.
Experimental Protocol: HPLC-UV Method for Quantification of this compound
This protocol is adapted from validated methods for the analysis of milbemycins.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 253 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Take an aliquot of the aqueous this compound formulation.
-
If necessary, centrifuge or filter the sample to remove any precipitated material.
-
Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization and validation experiments to ensure the suitability of any method for their specific application.
References
- 1. CN106565740A - Method for synthesizing milbemycin oxime compound - Google Patents [patents.google.com]
- 2. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Comparative Efficacy of Milbemycin A3 vs. Milbemycin A4: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Milbemycin A3 and Milbemycin A4, two closely related macrolide endectocides. While these compounds are most commonly used in a synergistic mixture known as milbemectin, this document aims to dissect their individual characteristics and delineate a path toward understanding their comparative efficacies. Due to a scarcity of publicly available, direct head-to-head studies, this guide synthesizes existing data on their combined effects and proposes a detailed experimental framework for their individual evaluation.
Introduction to this compound and A4
This compound and A4 are natural fermentation products of the soil bacterium Streptomyces hygroscopicus.[1] They are macrocyclic lactones that differ structurally only by a single methyl group at the C-25 position (a methyl group in A3 and an ethyl group in A4).[1] Commercially, they are typically formulated together as milbemectin, a potent acaricide and insecticide.[2] This mixture generally consists of approximately 30% this compound and 70% Milbemycin A4.[2][3] While the efficacy of this mixture is well-documented, data directly comparing the potency of the individual purified compounds is limited. Understanding the specific contribution of each analog to the overall efficacy is crucial for targeted drug development and resistance management.
Efficacy Data of the this compound/A4 Mixture (Milbemectin)
The following table summarizes the reported efficacy of milbemectin, the mixture of this compound and A4, against various invertebrate pests. It is important to note that this data reflects the combined action of both molecules and not their individual performance.
| Target Organism | Life Stage(s) | Metric | Concentration/Dose | Efficacy |
| Tetranychus urticae (Two-spotted spider mite) | Adults & Eggs | IC50 | 5.3 µg/mL (adults), 41.1 µg/mL (eggs) | |
| Caenorhabditis elegans (Nematode) | - | IC50 | 9.5 µg/mL | |
| Bursaphelenchus xylophilus (Pinewood nematode) | - | LC20 | 0.0781 mg/L | |
| Root-knot nematodes (Meloidogyne spp.) | Eggs | Hatching Reduction | 30 µg/mL (72h exposure) | 52% reduction |
| Root-knot nematodes (Meloidogyne spp.) | Juveniles | Motility Inhibition | 7.4 µg/mL (LC50), 29.9 µg/mL (LC90) |
Proposed Experimental Protocol for Comparative Efficacy Analysis
To definitively ascertain the individual contributions of this compound and A4 to antiparasitic activity, a direct comparative study is necessary. The following proposed experimental protocol outlines a methodology for such an investigation using an in vitro acaricidal activity assay as an example.
Objective: To determine and compare the median lethal concentration (LC50) of purified this compound and purified Milbemycin A4 against the two-spotted spider mite, Tetranychus urticae.
Materials:
-
Purified this compound (>95% purity)
-
Purified Milbemycin A4 (>95% purity)
-
Tetranychus urticae colony (susceptible strain)
-
Host plant leaves (e.g., bean or cowpea)
-
Distilled water
-
Surfactant (e.g., Triton X-100 or Tween 20)
-
Acetone (for stock solution preparation)
-
Petri dishes
-
Filter paper
-
Spray tower or precision sprayer
-
Stereomicroscope
-
Incubator with controlled temperature, humidity, and photoperiod
Methodology:
-
Preparation of Test Solutions:
-
Prepare stock solutions of this compound and A4 in acetone.
-
Create a series of dilutions for each compound in distilled water containing a small amount of surfactant (e.g., 0.01%) to ensure even leaf coverage. Concentrations should bracket the expected LC50 values.
-
A control solution containing only distilled water and surfactant will also be prepared.
-
-
Bioassay:
-
Excise leaf discs from the host plants and place them on a moist filter paper bed in Petri dishes.
-
Transfer a known number of adult female T. urticae (e.g., 20-30) to each leaf disc.
-
Using a spray tower, apply a standardized volume of each test solution (and the control) to the leaf discs.
-
Allow the treated discs to air dry.
-
Seal the Petri dishes and place them in an incubator under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 24, 48, or 72 hours), count the number of dead and live mites on each disc under a stereomicroscope. Mites that do not respond to a gentle touch with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Perform a probit analysis on the mortality data to determine the LC50 value and its 95% confidence intervals for both this compound and A4.
-
-
Statistical Comparison:
-
Compare the LC50 values of this compound and A4. Non-overlapping 95% confidence intervals will indicate a statistically significant difference in potency.
-
Mechanism of Action
Milbemycins, including A3 and A4, exert their antiparasitic effects by targeting the invertebrate nervous system. Their primary mechanism of action involves the potentiation of glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates. This leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization of the cell membrane. The hyperpolarization inhibits the transmission of nerve signals, resulting in flaccid paralysis and eventual death of the parasite. Milbemycins may also potentiate the activity of gamma-aminobutyric acid (GABA)-gated chloride channels.
References
A Comparative Guide: Milbemycin A3 versus Ivermectin for Heartworm Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Milbemycin A3 (a component of milbemycin oxime) and ivermectin, two leading macrocyclic lactones used in the prevention of heartworm disease (Dirofilaria immitis) in canines and felines. The following sections detail their mechanisms of action, comparative efficacy, safety profiles, and pharmacokinetic properties, supported by experimental data.
Mechanism of Action: A Shared Pathway
Both milbemycins and avermectins, the classes to which this compound and ivermectin belong respectively, exert their anthelmintic effects through the same primary mechanism. They are agonists of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[1] This binding potentiates the opening of these channels, leading to an influx of chloride ions and hyperpolarization of the neuronal or muscle cell membrane. The ultimate effect is paralysis and death of the parasite. A key advantage for their use in mammals is that these specific GluCls are absent in vertebrates, providing a high therapeutic index.
Comparative Efficacy
Experimental studies have demonstrated high efficacy for both this compound (as milbemycin oxime) and ivermectin in preventing the development of adult heartworms. However, their performance can vary depending on the timing of treatment initiation after infection.
| Efficacy Parameter | This compound (as Milbemycin Oxime) | Ivermectin | Study Reference |
| Reduction in Adult Worm Count (Treatment initiated 3 months post-infection) | 96.8% | 97.7% | [2] |
| Reduction in Adult Worm Count (Treatment initiated 4 months post-infection) | 41.4% | 95.1% | [2] |
| Efficacy against a recent heartworm field isolate (single dose) | <100% (1 worm found in 1 of 14 dogs) | <100% (1 worm found in 1 of 14 dogs) | [3] |
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and ivermectin influence their dosing frequency and duration of action. The following table summarizes key pharmacokinetic parameters observed in dogs. It is important to note that these values are compiled from different studies and direct head-to-head comparative pharmacokinetic studies are limited.
| Pharmacokinetic Parameter | Milbemycin Oxime | Ivermectin |
| Time to Maximum Plasma Concentration (Tmax) | ~2.47 hours[4] | ~4 hours (oral) |
| Elimination Half-Life | ~15.73 hours (oral tablet) | ~3.3 days (oral) |
| Maximum Plasma Concentration (Cmax) | 0.33 µg/mL (at 1 mg/kg) | 26.5 to 49.6 ng/mL (subcutaneous, formulation dependent) |
Safety and Tolerability
Both this compound and ivermectin have a wide margin of safety at the recommended heartworm prevention dosages. However, certain breeds with a mutation in the ABCB1 (formerly MDR1) gene, such as Collies, can exhibit increased sensitivity to macrocyclic lactones, leading to neurotoxicity.
| Safety Parameter | This compound (as Milbemycin Oxime) | Ivermectin |
| Standard Heartworm Prevention Dosage (Dogs) | 0.5 mg/kg | 0.006 to 0.012 mg/kg |
| Dosage Causing Mild Toxic Signs in Sensitive Breeds | 5 to 10 mg/kg | As low as 0.1 mg/kg |
| Signs of Overdose/Toxicity | Ataxia, hypersalivation, mydriasis, lethargy, tremors, seizures. | Ataxia, lethargy, coma, tremors, seizures, mydriasis, blindness. |
Experimental Protocols
The evaluation of heartworm preventives follows rigorous experimental protocols as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and veterinary health organizations such as the American Heartworm Society (AHS).
Efficacy Trial Workflow
Efficacy trials are typically designed as blinded, randomized, controlled studies.
A typical efficacy study involves:
-
Animal Selection: Healthy, heartworm-naive dogs of a specific breed (e.g., Beagles) are selected.
-
Acclimation: Animals are acclimated to the study environment.
-
Randomization: Dogs are randomly assigned to treatment groups (e.g., this compound, ivermectin, placebo control).
-
Infection: All dogs are experimentally infected with a known number of infective third-stage (L3) Dirofilaria immitis larvae.
-
Treatment: The respective drugs are administered at specified intervals and dosages.
-
Monitoring: Dogs are monitored for clinical signs and adverse events. Blood samples are collected periodically to test for microfilariae and adult heartworm antigen.
-
Necropsy: At the end of the study, a necropsy is performed to recover and count adult heartworms to determine the percent reduction in worm burden compared to the control group.
Safety Trial Workflow
Safety trials are designed to evaluate the margin of safety of the drug.
A standard safety study includes:
-
Animal Selection: Healthy dogs are selected, often including breeds known to be sensitive to macrocyclic lactones.
-
Baseline Health Assessment: A thorough physical examination and clinical pathology (bloodwork, urinalysis) are performed to establish baseline health.
-
Randomization: Dogs are randomly assigned to groups that will receive multiples of the recommended therapeutic dose (e.g., 1x, 3x, 5x the recommended dose).
-
Drug Administration: The drug is administered at the assigned dosage for a specified duration.
-
Intensive Monitoring: Dogs are closely monitored for any adverse reactions or signs of toxicity.
-
Clinical Pathology: Blood and urine samples are collected at predetermined intervals to monitor for any drug-induced changes.
-
Final Assessment: A final health assessment is conducted at the end of the study.
Conclusion
Both this compound and ivermectin are highly effective and safe for the prevention of heartworm disease when used as directed. Their primary mechanism of action is identical. Ivermectin demonstrates a longer elimination half-life, which may offer a slight advantage in cases of missed doses. However, both drugs show a reduced efficacy against older larval stages, underscoring the importance of consistent monthly administration. The choice between these two macrocyclic lactones may be influenced by factors such as the specific formulation, spectrum of activity against other parasites, and the individual patient's health status and breed. For drug development professionals, understanding the nuances in their pharmacokinetic and safety profiles is crucial for the innovation of next-generation heartworm preventives.
References
- 1. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ivermectin and milbemycin oxime in experimental adult heartworm (Dirofilaria immitis) infection of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Milbemycin Oxime and Moxidectin Against Resistant Parasites
For Researchers, Scientists, and Drug Development Professionals
The emergence of anthelmintic resistance in parasitic nematodes poses a significant threat to animal health and welfare. Macrocyclic lactones, including milbemycin oxime and moxidectin, have long been the cornerstone of parasite control. However, increasing reports of resistance necessitate a deeper understanding of the comparative efficacy of different molecules within this class. This guide provides an objective comparison of milbemycin oxime and moxidectin against resistant parasite strains, supported by experimental data, detailed methodologies, and an exploration of the underlying resistance mechanisms.
Efficacy Against Resistant Dirofilaria immitis (Heartworm) in Dogs
Moxidectin has demonstrated superior efficacy against macrocyclic lactone-resistant strains of Dirofilaria immitis compared to milbemycin oxime in several laboratory studies. Higher doses and consecutive monthly administration of moxidectin have been shown to be highly effective in preventing the development of resistant heartworm strains.[1][2][3][4][5]
Table 1: Comparative Efficacy Against Resistant Dirofilaria immitis Strains (JYD-34 and ZoeLA) in Dogs
| Treatment Group | Active Ingredient | Dosage | Number of Doses | Resistant Strain | Geometric Mean Worm Count | Preventive Efficacy (%) |
| Moxidectin | Moxidectin | ≥ 24 μg/kg (oral) | 6 | JYD-34 | 0.1 | 99.3 |
| Milbemycin Oxime | Milbemycin Oxime | ≥ 0.5 mg/kg (oral) | 6 | JYD-34 | 22.7 | 34.9 |
| Moxidectin | Moxidectin | ≥ 24 μg/kg (oral) | 6 | ZoeLA | 1.0 | 97.2 |
| Milbemycin Oxime | Milbemycin Oxime | ≥ 0.5 mg/kg (oral) | 6 | ZoeLA | 22.8 | 35.9 |
| Placebo Control | - | - | 6 | JYD-34 | 34.9 | - |
| Placebo Control | - | - | 6 | ZoeLA | 35.5 | - |
Efficacy Against Resistant Ancylostoma caninum (Hookworm) in Dogs
Studies have identified multi-drug resistant Ancylostoma caninum strains that show reduced susceptibility to both milbemycin oxime and moxidectin. In a study conducted in a kennel with a history of persistent hookworm infections, both drugs showed significantly reduced efficacy, indicating broad resistance to the macrocyclic lactone class.
Table 2: Comparative Efficacy Against a Multi-Drug Resistant Strain of Ancylostoma caninum in Dogs
| Treatment Group | Active Ingredient(s) | Fecal Egg Count Reduction (FECR) (%) | 95% Confidence Interval |
| Milbemycin Oxime | Milbemycin Oxime | 43.9 | 17.9 - 77.9 |
| Moxidectin + Imidacloprid | Moxidectin, Imidacloprid | 57.4 | 23.8 - 80.2 |
Efficacy Against Trichuris vulpis (Whipworm) in Dogs
In a study comparing the efficacy against naturally acquired Trichuris vulpis infections in dogs, milbemycin oxime demonstrated significantly higher efficacy than moxidectin.
Table 3: Comparative Efficacy Against Trichuris vulpis in Dogs
| Treatment Group | Active Ingredient(s) | Dosage | Efficacy (%) |
| Milbemycin Oxime/Lufenuron | Milbemycin Oxime, Lufenuron | 500 µg/kg / 10 mg/kg | 99.6 |
| Moxidectin | Moxidectin | 170 µg/kg | 67.5 |
| Untreated Control | - | - | - |
Experimental Protocols
Laboratory Efficacy Studies for Dirofilaria immitis
The data presented in Table 1 was generated from controlled laboratory studies with similar protocols.
Experimental Workflow for Dirofilaria immitis Efficacy Studies
Caption: Workflow for laboratory efficacy studies against resistant D. immitis.
Key Methodological Points:
-
Animals: Purpose-bred dogs, confirmed to be heartworm-negative prior to the study.
-
Infection: Subcutaneous inoculation with a specific number of third-stage (L3) larvae of a known resistant Dirofilaria immitis strain.
-
Treatment: Administration of the test articles (milbemycin oxime or moxidectin formulations) and a placebo at monthly intervals, typically starting 30 days after inoculation.
-
Evaluation: Euthanasia and necropsy of the dogs at the end of the study period (approximately 9 months post-infection) to recover and count adult heartworms.
-
Efficacy Calculation: The percentage of efficacy is calculated by comparing the mean number of worms in the treated groups to the mean number of worms in the placebo control group.
Fecal Egg Count Reduction Test (FECRT)
The data in Table 2 was generated using the Fecal Egg Count Reduction Test (FECRT) to assess anthelmintic efficacy.
Caption: Mechanism of action of milbemycin oxime and moxidectin.
Resistance to macrocyclic lactones is a complex and multifactorial phenomenon. Two of the primary mechanisms implicated are alterations in the target GluCls and increased drug efflux mediated by P-glycoprotein (Pgp) pumps.
Proposed Mechanisms of Resistance to Macrocyclic Lactones
Caption: Key mechanisms of resistance to macrocyclic lactones.
Interestingly, studies have shown that moxidectin is a poorer substrate for P-glycoprotein pumps compared to other macrocyclic lactones like ivermectin. This may contribute to its higher efficacy against certain resistant parasite populations where Pgp-mediated efflux is a significant resistance mechanism.
Conclusion
The data presented in this guide highlights important differences in the efficacy of milbemycin oxime and moxidectin against resistant parasite strains. Moxidectin demonstrates superior efficacy against resistant Dirofilaria immitis, while milbemycin oxime shows higher efficacy against Trichuris vulpis in the cited study. Against multi-drug resistant Ancylostoma caninum, both drugs exhibit reduced efficacy.
These findings underscore the importance of understanding the specific resistance profiles of parasite populations to make informed decisions in drug development and clinical practice. The choice between milbemycin oxime and moxidectin should be guided by the target parasite, the local prevalence of resistance, and the mechanisms driving that resistance. Further research into the molecular basis of resistance and the development of novel anthelmintics are crucial for the continued effective control of parasitic diseases.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of oral moxidectin against susceptible and resistant isolates of Dirofilaria immitis in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic lactone resistance in Dirofilaria immitis: risks for prevention of heartworm disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Milbemycin A3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Milbemycin A3, a potent macrolide antibiotic used in veterinary medicine and agriculture. We will delve into the performance of various HPLC methods and compare them with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of this compound and its derivatives due to its ability to separate these non-polar compounds effectively. The choice of stationary phase, mobile phase composition, and detector are critical for achieving optimal separation and sensitivity.
Data Presentation: Comparison of Validated HPLC and LC-MS/MS Methods
The following table summarizes the key parameters and performance data from several validated analytical methods for Milbemycin and its closely related compounds. This allows for a direct comparison of their chromatographic conditions and validation outcomes.
| Parameter | HPLC Method 1 (Milbemycin Oxime)[1] | HPLC Method 2 (Milbemycin Oxime)[2] | HPLC Method 3 (Milbemycin Oxime)[3] | LC-MS/MS Method (Milbemycin Oxime) |
| Column | Inertsil – C18, ODS (150 x 4.6 mm, 5µ) | Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm) | Inertsil - ODS C18 (250 x 4.6 mm, 5µ) | Waters C18 packed column (3.5 μm; 3 × 100 mm) with a C18 guard column |
| Mobile Phase | Methanol: Water (70:30 v/v) | 30% 0.05% Phosphoric acid in water and 70% Methanol:Acetonitrile (6:4, v/v) | Methanol: Water (70:30 v/v) | Acetonitrile: 5 mM Ammonium Acetate (85:15 v/v) |
| Elution Mode | Isocratic | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 ml/min | 0.5 ml/min | 1.0 ml/min | 0.25 mL/min |
| Detection | UV at 353 nm | UV at 244 nm | UV at 253 nm | Electrospray Ionization (ESI) in positive ion mode |
| Injection Volume | 20 µl | Not Specified | 20 µl | 5 µL |
| Linearity Range | 20-80 µg/ml[1] | Not Specified | Not Specified | 2.0–500 ng/mL |
| Correlation Coefficient (R²) | 1.0[1] | Not Specified | 0.999 | >0.99 |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | 2.0 ng/mL |
| Accuracy (% Recovery) | Not Specified | Not Specified | 100.20% | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified | Repeatability: 1.3%, Intermediate: 0.46% | Not Specified |
Experimental Protocols
Detailed HPLC Protocol (Adapted from a method for Milbemycin Oxime)
This protocol describes a validated RP-HPLC method for the simultaneous estimation of Milbemycin Oxime and Lufenuron, which can be adapted for the analysis of this compound.
1. Materials and Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample containing this compound
2. Chromatographic Conditions:
-
Instrument: Waters HPLC system or equivalent
-
Column: Inertsil – C18, ODS (150 x 4.6 mm, 5µ)
-
Mobile Phase: Methanol and Water in a ratio of 70:30 (v/v)
-
Elution: Isocratic
-
Flow Rate: 1.0 ml/min
-
Injection Volume: 20 µl
-
Detector: UV detector set at 353 nm
-
Column Temperature: Ambient
3. Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard into a 10 ml volumetric flask.
-
Dissolve and make up to volume with the mobile phase to obtain a stock solution of 1000 µg/ml.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 20-80 µg/ml).
4. Preparation of Sample Solution:
-
Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound into a 10 ml volumetric flask.
-
Add about 7 ml of the mobile phase and sonicate for 15 minutes to dissolve the analyte.
-
Make up to the volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
5. Analysis:
-
Inject 20 µl of the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Quantify the amount of this compound in the sample by comparing its peak area with the peak areas of the standard solutions.
Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods can be employed for the analysis of this compound, each with its own advantages and limitations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC with UV detection. This makes it particularly suitable for the analysis of trace levels of this compound in complex matrices such as plasma, tissue, and environmental samples. The method involves separating the analyte by liquid chromatography followed by detection using a mass spectrometer, which provides information about the mass-to-charge ratio of the analyte and its fragments, allowing for highly specific identification and quantification. A developed LC-MS/MS method for Milbemycin Oxime in cat plasma demonstrated a linearity range of 2.5–250 ng/mL.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simpler, more cost-effective, and rapid screening technique. It can be used for the qualitative identification of this compound and to check for the presence of impurities. The separation is achieved on a plate coated with a thin layer of adsorbent material (stationary phase), such as silica gel, through which a solvent (mobile phase) moves by capillary action. While quantitative analysis is possible with densitometry, TLC generally offers lower sensitivity and resolution compared to HPLC. For Milbemycins, a typical TLC analysis would involve spotting the sample on a silica gel plate and developing it with a suitable mobile phase, likely a mixture of non-polar and polar organic solvents. Visualization can be achieved under UV light or by using a chemical staining reagent.
Mandatory Visualization
Experimental Workflow for HPLC Analysis of this compound
The following diagram illustrates the typical workflow for the analysis of this compound using HPLC.
Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.
This guide provides a foundational understanding of the analytical methodologies available for this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample matrix, and available resources. For routine quality control of bulk drug or pharmaceutical formulations, a validated HPLC-UV method is often sufficient. However, for trace-level analysis in complex biological or environmental samples, the superior sensitivity and selectivity of LC-MS/MS are generally required.
References
Cross-Resistance Profile of Milbemycin A3 in Avermectin-Resistant Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of milbemycin A3 in avermectin-resistant strains of key parasitic arthropods and nematodes. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative analysis of resistance levels, detailed experimental methodologies, and an exploration of the underlying resistance mechanisms.
Quantitative Assessment of Cross-Resistance
The development of resistance to avermectins, a widely used class of anthelmintics and insecticides, poses a significant challenge in veterinary and agricultural parasite control. Due to their similar mode of action, there is a considerable risk of cross-resistance to the milbemycin class of compounds, including this compound. The following tables summarize the quantitative data on the cross-resistance between avermectins and milbemycins in selected avermectin-resistant strains.
Cross-Resistance in the Two-Spotted Spider Mite (Tetranychus urticae)
Studies on the two-spotted spider mite, a significant agricultural pest, have demonstrated clear cross-resistance between the avermectin, abamectin, and milbemectin (a mixture of milbemycin A4 and A3).
| Strain | Compound | LC50 (mg a.i./L) | Resistance Ratio (RR) |
| Susceptible (S) | Abamectin | 0.17 | - |
| Milbemectin | 0.77 | - | |
| Resistant (R) | Abamectin | 58.10 | 342 |
| Milbemectin | 12.55 | 16.3 |
Data sourced from a study on abamectin-resistant T. urticae. The resistant strain was developed through laboratory selection.[1][2]
Cross-Resistance in Parasitic Nematodes
Evidence of cross-resistance between avermectins and milbemycins has also been documented in several species of parasitic nematodes of livestock. The data below is for the milbemycin, moxidectin, in ivermectin-resistant nematode strains, serving as a proxy for this compound due to the limited availability of specific data for the A3 compound.
Table 2: Cross-Resistance in Teladorsagia circumcincta and Trichostrongylus colubriformis
| Species | Strain | Compound | Dose Increase for 95% Removal (vs. Susceptible) |
| Teladorsagia circumcincta | Ivermectin-Resistant | Ivermectin | 23-fold |
| Ivermectin-Resistant | Moxidectin | 31-fold | |
| Trichostrongylus colubriformis | Ivermectin-Resistant | Ivermectin | 6-fold |
| Ivermectin-Resistant | Moxidectin | 9-fold |
Data from a study investigating mutual resistance to ivermectin and moxidectin in sheep nematodes.[3]
Table 3: In Vitro Susceptibility of Haemonchus contortus Larvae to Ivermectin and Moxidectin
| Strain | Compound | EC50 (ng/mL) |
| Susceptible | Ivermectin | 0.218 |
| Resistant | Ivermectin | 1.291 |
| Susceptible | Moxidectin | Data not available in the specific study |
| Resistant | Moxidectin | Data not available in the specific study |
EC50 values for ivermectin in a susceptible and resistant strain of H. contortus determined by a larval development assay.[4] While direct EC50s for moxidectin were not provided in this specific study, other research confirms moxidectin resistance in ivermectin-resistant H. contortus.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Leaf Disc Bioassay for Acaricide Resistance in Tetranychus urticae
This method is used to determine the lethal concentration (LC50) of an acaricide.
Materials:
-
Host plant leaves (e.g., bean or strawberry)
-
Petri dishes (5 cm diameter)
-
Agar
-
Acaricide stock solutions of known concentrations
-
Distilled water
-
Fine paintbrush
-
Stereomicroscope
Procedure:
-
Preparation of Leaf Discs: Punch out leaf discs (2 cm in diameter) from clean, untreated host plant leaves.
-
Acaricide Treatment: Prepare serial dilutions of the test acaricide in distilled water. Immerse each leaf disc in a specific acaricide dilution for 10 seconds. Control discs are dipped in distilled water only.
-
Drying: Place the treated leaf discs on paper towels to air dry for approximately 2 hours.
-
Assay Arenas: Prepare petri dishes with a layer of 1% agar at the bottom to maintain leaf turgidity. Place one treated leaf disc, adaxial side up, onto the agar in each petri dish.
-
Mite Infestation: Using a fine paintbrush, transfer 20-30 adult female mites onto each leaf disc.
-
Incubation: Seal the petri dishes and incubate at 25°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: After 24-48 hours, count the number of dead and live mites on each disc under a stereomicroscope. Mites that are unable to walk when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.[5]
Larval Migration Inhibition Assay (LMIA) for Anthelmintic Resistance in Nematodes
This in vitro assay assesses the ability of anthelmintics to inhibit the migration of infective third-stage (L3) larvae.
Materials:
-
96-well microtiter plates
-
Sieves with a 20 µm nylon mesh
-
Anthelmintic stock solutions
-
L3 larvae of the target nematode species (e.g., Haemonchus contortus)
-
Incubator
-
Inverted microscope
-
Lugol's iodine solution
Procedure:
-
Larval Preparation: Harvest L3 larvae from fecal cultures using a Baermann apparatus. Wash the larvae several times with sterile water.
-
Assay Setup: Place a sieve into each well of a 96-well plate. Add approximately 100-200 L3 larvae into each sieve.
-
Anthelmintic Exposure: Prepare serial dilutions of the test anthelmintic. Add the different concentrations to the wells, ensuring each concentration is tested in triplicate. Include a positive control (a known effective anthelmintic) and a negative control (solvent only).
-
Incubation: Incubate the plates at 37°C for 24 hours. During this time, motile larvae will migrate through the mesh into the bottom of the well.
-
Larval Counting: After incubation, carefully remove the sieves. Add a drop of Lugol's iodine to each well to immobilize the migrated larvae. Count the number of larvae in each well using an inverted microscope.
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration relative to the negative control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Mechanisms of Cross-Resistance and Signaling Pathways
The cross-resistance between avermectins and milbemycins is primarily attributed to their shared mode of action and common resistance mechanisms. Both classes of macrocyclic lactones target glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death. Resistance can arise through two main types of mechanisms: target-site resistance and metabolic resistance.
Target-Site Resistance
Mutations in the genes encoding GluCl subunits can reduce the binding affinity of both avermectins and milbemycins, thereby conferring resistance to both drug classes.
Metabolic Resistance
Increased metabolism and detoxification of the drugs by enzymes such as cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs) can prevent the active compound from reaching its target site. Additionally, overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gp), can actively efflux the drugs from the cells, further reducing their effective concentration at the target.
Caption: General mechanism of action and resistance to avermectins and milbemycins.
The following diagram illustrates the experimental workflow for assessing cross-resistance.
Caption: Experimental workflow for determining cross-resistance.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Mutual resistance to avermectins and milbemycins: oral activity of ivermectin and moxidectin against ivermectin-resistant and susceptible nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis on transcriptomics of ivermectin resistant and susceptible strains of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irac-online.org [irac-online.org]
A Comparative Analysis of Milbemycin A3 and Selamectin for Parasite Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent macrocyclic lactones, Milbemycin A3 and Selamectin, widely utilized in the control of endo- and ectoparasites in veterinary medicine. This document synthesizes available experimental data to offer an objective comparison of their mechanism of action, efficacy, pharmacokinetics, and safety profiles.
Mechanism of Action: A Shared Target
Both this compound and selamectin belong to the macrocyclic lactone class of anthelmintics and exert their parasiticidal effects through a common mechanism of action. They are agonists of glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[1][2][3][4] Binding of these drugs to GluCls leads to an influx of chloride ions into the cells, causing hyperpolarization and subsequent flaccid paralysis and death of the parasite.[1] Notably, vertebrates primarily utilize GABA-gated chloride channels in their central nervous system, and the relative insensitivity of these channels to milbemycins and avermectins contributes to the favorable safety profile of these compounds in mammals.
Efficacy: A Comparative Overview
While direct head-to-head comparative efficacy studies between pure this compound and selamectin are limited, a substantial body of evidence exists for their individual effectiveness against a range of parasites. It is important to note that much of the available data for milbemycin is in the form of milbemycin oxime, a derivative of this compound and A4.
Ectoparasite Efficacy
Both compounds demonstrate efficacy against ectoparasites, with selamectin being particularly well-documented for its activity against fleas.
Table 1: Comparative Efficacy Against Fleas (Ctenocephalides felis)
| Compound | Species | Formulation | Dose | Efficacy | Study Type | Citation |
| Selamectin | Dogs & Cats | Topical | 6 mg/kg | >98% reduction in adult fleas within 36 hours. | Laboratory | |
| Selamectin | Dogs & Cats | Topical | 6 mg/kg | 90.6% reduction at day 30, 97.0% at day 60, 98.0% at day 90. | Clinical | |
| Selamectin | Dogs | Topical | 6 mg/kg | 93% and 95.7% effective at 24 and 48 hours, respectively, following re-infestation at day 28. | Laboratory | |
| Milbemycin Oxime (with Spinosad) | Dogs | Oral | 0.5-1.0 mg/kg | The combination was highly efficacious, but milbemycin oxime alone showed no flea efficacy. | Laboratory |
Endoparasite Efficacy
Both agents are effective against a variety of internal parasites, including heartworms and intestinal nematodes.
Table 2: Comparative Efficacy Against Heartworm (Dirofilaria immitis)
| Compound | Species | Formulation | Dose | Efficacy | Study Type | Citation |
| Selamectin | Dogs | Topical | 6 mg/kg | 100% prevention of heartworm development. | Clinical | |
| Milbemycin Oxime | Dogs | Oral | 0.5 mg/kg | 100% prevention when administered 30 or 45 days post-infection. | Laboratory | |
| Milbemycin Oxime | Cats | Oral | 2.0-2.5 mg/kg | 100% prevention of establishment of infection. | Laboratory |
Table 3: Comparative Efficacy Against Intestinal Nematodes
| Compound | Parasite | Species | Formulation | Dose | Efficacy | Study Type | Citation |
| Selamectin | Toxocara canis | Dogs | Topical | 6 mg/kg | 93.9-98.1% reduction in adult worms after a single dose. | Laboratory | |
| Selamectin | Toxocara cati | Cats | Topical | 6 mg/kg | 100% reduction in adult worms. | Laboratory & Clinical | |
| Selamectin | Ancylostoma tubaeforme | Cats | Topical | 6 mg/kg | 84.7-99.7% reduction in adult worms. | Laboratory & Clinical | |
| Milbemycin Oxime | Ancylostoma spp. | Dogs | Oral | 0.50 mg/kg | 95% effective against mature worms. | Clinical | |
| Milbemycin Oxime | Toxocara canis | Dogs | Oral | Not specified | Efficacious in removing infections. | Review |
Pharmacokinetics: Absorption, Distribution, and Elimination
The pharmacokinetic profiles of this compound (as milbemycin oxime) and selamectin differ significantly, largely due to their different routes of administration.
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | Milbemycin Oxime (Oral - Dogs) | Selamectin (Topical - Dogs) | Selamectin (Topical - Cats) |
| Tmax (Time to Peak Plasma Concentration) | 1-2 hours | 72 hours | 15 hours |
| Bioavailability | ~81% (A3 component) | 4.4% | 74% |
| Terminal Half-life (t1/2) | 1.6 ± 0.4 days (A3 component) | 11 days | 8 days |
Safety and Tolerability
Both this compound (as milbemycin oxime) and selamectin generally have a wide margin of safety in target species at recommended doses.
-
Milbemycin Oxime : Overdoses are rare due to its formulation. Mild clinical signs such as ataxia, hypersalivation, mydriasis, and lethargy have been observed in ivermectin-sensitive dogs at doses of 5 to 10 mg/kg.
-
Selamectin : Topical application minimizes the risk of significant oral overdose. Side effects are uncommon but can include transient hair loss at the application site, and more rarely, gastrointestinal upset or tremors.
Experimental Protocols
In Vitro Glutamate-Gated Chloride Channel Assay (Representative Protocol)
This protocol outlines a method for assessing the activity of compounds on GluCls expressed in a heterologous system.
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293) expressing the target invertebrate GluCl subunits is used.
-
Assay Plate Preparation: Cells are seeded into 96- or 384-well microplates and cultured to an appropriate confluency.
-
Dye Loading: Cells are loaded with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Application: Test compounds (this compound, selamectin) are serially diluted and added to the wells.
-
Signal Detection: Changes in fluorescence, indicative of membrane potential alterations due to chloride ion influx, are measured using a plate reader.
-
Data Analysis: Dose-response curves are generated to determine the potency (e.g., EC50) of each compound.
In Vivo Efficacy Study Against Fleas (Selamectin - Representative Protocol)
This protocol describes a typical study to evaluate the efficacy of a topically administered compound against flea infestations in cats.
Methodology:
-
Animal Selection: Healthy, adult cats are acclimatized and housed individually.
-
Pre-treatment Infestation: On Day -2, each cat is infested with a known number of adult, unfed fleas (e.g., 100 Ctenocephalides felis).
-
Treatment Administration: On Day 0, cats are weighed and treated topically with either selamectin at the recommended dose or a placebo control.
-
Post-treatment Re-infestation: Cats are re-infested with fleas at regular intervals (e.g., Days 7, 14, 21, 28).
-
Flea Counts: At specified time points after treatment and each re-infestation (e.g., 24 and 48 hours), the number of live fleas on each cat is determined by combing.
-
Efficacy Calculation: Efficacy is calculated as the percentage reduction in the geometric mean number of live fleas on the treated group compared to the control group.
In Vivo Efficacy Study Against Heartworm (Milbemycin Oxime - Representative Protocol)
This protocol outlines a study to assess the prophylactic efficacy of an orally administered compound against Dirofilaria immitis in dogs.
Methodology:
-
Animal Selection: Heartworm-negative dogs are used.
-
Experimental Infection: On Day 0, dogs are inoculated with a known number of infective third-stage (L3) larvae of D. immitis.
-
Treatment Administration: At a specified time post-infection (e.g., 30 days), dogs are treated orally with either milbemycin oxime at the test dose or a placebo.
-
Necropsy and Worm Recovery: Approximately 5-6 months after infection, all dogs are euthanized, and the heart and pulmonary arteries are examined for the presence of adult heartworms.
-
Efficacy Determination: The number of adult worms recovered from the treated group is compared to the control group to determine the percentage of prevention.
Conclusion
This compound and selamectin are both potent and valuable antiparasitic agents with a shared mechanism of action. Selamectin, administered topically, has demonstrated broad-spectrum efficacy, particularly against ectoparasites like fleas, and is highly effective in preventing heartworm disease. This compound, typically administered orally as milbemycin oxime, is a potent anthelmintic with proven efficacy against a range of intestinal nematodes and for heartworm prevention. The choice between these two compounds for drug development or therapeutic use will depend on the target parasite(s), the desired spectrum of activity, the preferred route of administration, and the specific pharmacokinetic and safety profiles required for the intended application. Further direct comparative studies would be beneficial to delineate more subtle differences in their potency and efficacy.
References
Evaluating the Synergistic Potential of Milbemycin A3 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The development of effective and sustainable anthelmintic therapies is a critical endeavor in both veterinary and human medicine. A key strategy to enhance efficacy, reduce required doses, and combat the rise of drug resistance is the use of combination therapies. This guide provides a comprehensive evaluation of the synergistic effects of Milbemycin A3, a potent macrocyclic lactone, with other anthelmintic compounds. We will delve into the underlying mechanisms of action, present available experimental data, and provide detailed protocols for assessing synergistic interactions.
Mechanism of Action: The Foundation for Synergy
This compound, like other milbemycins and avermectins, exerts its primary anthelmintic effect by targeting ligand-gated chloride channels in the nerve and muscle cells of invertebrates.[1][2][3] Specifically, it acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels (GABA-A receptors).[1][2] This binding leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal or muscle cell membrane. The sustained hyperpolarization results in flaccid paralysis and ultimately the death of the parasite.
The potential for synergy arises when this compound is combined with compounds that have different mechanisms of action, targeting alternative physiological pathways in the parasite. By attacking the parasite on multiple fronts, combination therapies can achieve a greater effect than the sum of their individual components.
Quantitative Analysis of Synergistic Effects: A Review of Experimental Data
While many commercial veterinary products combine milbemycin oxime (a derivative of milbemycins A3 and A4) with other parasiticides, detailed, publicly available quantitative data on their synergistic interactions are limited. Most published studies focus on the overall efficacy of the final product in clinical or field settings. However, preclinical research methodologies provide a framework for quantifying synergy.
One key method is isobologram analysis , where the doses of two drugs required to produce a specific effect (e.g., 50% inhibition of larval motility, IC50) are plotted against each other. A line connecting the IC50 values of the individual drugs represents additivity. Data points falling below this line indicate synergy, while points above suggest antagonism. Another quantitative measure is the Combination Index (CI) , where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
A pivotal study on the synergistic effects of macrocyclic lactones against the parasitic nematode Haemonchus contortus provides a strong model for evaluating such combinations. While this study did not specifically include this compound, it demonstrated both synergistic and antagonistic interactions between different macrocyclic lactones, highlighting the complexity and importance of such evaluations.
Table 1: Summary of Synergistic and Antagonistic Interactions of Macrocyclic Lactones against Haemonchus contortus
| Combination | Parasite Isolate | Interaction |
| Eprinomectin + Moxidectin | Susceptible | Synergistic |
| Eprinomectin + Moxidectin | Resistant | Synergistic |
| Ivermectin + Moxidectin | Resistant | Synergistic |
| Abamectin + Eprinomectin + Ivermectin | Resistant | Synergistic |
| Abamectin + Ivermectin + Moxidectin | Susceptible | Antagonistic |
Comparison with Alternative Compounds
This compound is frequently combined with other anthelmintics in commercial products to broaden the spectrum of activity. Here, we compare the mechanisms of action of these compounds, which forms the basis for potential synergistic interactions.
Table 2: Mechanistic Comparison of this compound and Common Combination Partners
| Compound | Chemical Class | Primary Mechanism of Action | Target Parasites |
| This compound | Macrocyclic Lactone | Potentiates glutamate-gated and GABA-gated chloride channels, causing paralysis. | Nematodes (roundworms, hookworms, whipworms), Acarids (mites) |
| Praziquantel | Isoquinoline | Increases cell membrane permeability to calcium ions, leading to spastic paralysis. | Cestodes (tapeworms), Trematodes (flukes) |
| Lufenuron | Benzoylphenyl urea | Chitin synthesis inhibitor, preventing larval development and egg hatching. | Fleas |
| Spinosad | Spinosyn | Acts on nicotinic acetylcholine receptors, causing involuntary muscle contractions and paralysis. | Insects (fleas) |
| Afoxolaner | Isoxazoline | Blocks GABA-gated chloride channels, leading to hyperexcitation and death. | Insects (fleas), Acarids (ticks) |
Experimental Protocols for Synergy Evaluation
To rigorously evaluate the synergistic effects of this compound with other compounds, standardized in vitro and in vivo assays are essential.
In Vitro Larval Migration Inhibition Assay
This assay is a common method for determining the anthelmintic activity of compounds against the larval stages of nematodes.
Protocol:
-
Parasite Culture: Obtain infective third-stage larvae (L3) of a target nematode species (e.g., Haemonchus contortus or the model organism Caenorhabditis elegans).
-
Compound Preparation: Prepare stock solutions of this compound and the test compound in a suitable solvent (e.g., DMSO). Create serial dilutions to determine the half-maximal inhibitory concentration (IC50) for each compound individually.
-
Combination Matrix: Based on the individual IC50 values, design a matrix of combinations at various ratios (e.g., fixed ratios of 1:1, 1:3, 3:1 based on their IC50s).
-
Assay Setup: In a 96-well microtiter plate, add the larval suspension to each well. Then, add the individual compounds or the combinations at the predetermined concentrations. Include solvent controls and negative controls (media only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for parasitic nematodes) for a set period (e.g., 24-72 hours).
-
Migration Assessment: After incubation, place the contents of each well onto a mesh filter atop a collection tube. Add a chemoattractant to the collection tube to encourage migration of live larvae through the mesh.
-
Data Analysis: After a further incubation period, count the number of larvae that have migrated into the collection tube. Calculate the percentage of inhibition for each concentration and combination.
-
Synergy Calculation: Use the data to perform isobologram analysis or calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The primary target of this compound is the glutamate-gated chloride channel (GluCl) in the nerve and muscle cells of invertebrates.
Caption: Mechanism of action of this compound on glutamate-gated chloride channels.
Potential Synergistic Action with a Compound Blocking a Different Ion Channel
A hypothetical synergistic interaction could occur if this compound is combined with a compound that blocks a different, excitatory ion channel, for example, a sodium channel blocker.
Caption: Hypothetical synergistic interaction of this compound and a sodium channel blocker.
Experimental Workflow for In Vitro Synergy Testing
The process of evaluating the synergistic effects of this compound with another compound in vitro follows a structured workflow.
Caption: A generalized workflow for in vitro anthelmintic synergy testing.
Conclusion
The principle of combining this compound with other anthelmintic compounds is a well-established strategy in veterinary medicine to broaden the spectrum of activity and enhance efficacy. While quantitative data on the synergistic nature of these interactions are not always readily available in the public domain, the distinct mechanisms of action of this compound and its common combination partners provide a strong rationale for their combined use. The experimental protocols and analytical methods outlined in this guide offer a robust framework for researchers to quantitatively assess these synergistic effects, paving the way for the development of more potent and sustainable antiparasitic therapies. Further preclinical studies employing these methodologies are crucial to fully elucidate the synergistic potential of this compound combinations.
References
- 1. Synergism of macrocyclic lactones against Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrocyclic Lactones Differ in Interaction with Recombinant P-Glycoprotein 9 of the Parasitic Nematode Cylicocylus elongatus and Ketoconazole in a Yeast Growth Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Milbemycin A3 and Doramectin for Researchers and Drug Development Professionals
An in-depth analysis of two potent macrocyclic lactones, Milbemycin A3 and doramectin, reveals distinct profiles in antiparasitic efficacy, pharmacokinetics, and safety. While direct head-to-head studies are limited, this guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
Both this compound, a key component of the milbemycin class of anthelmintics, and doramectin, a member of the avermectin family, are broad-spectrum parasiticides. They are utilized in veterinary medicine to control a wide range of internal and external parasites. Their primary mechanism of action involves the disruption of neurotransmission in invertebrates by potentiating glutamate-gated chloride channels, leading to paralysis and death of the parasite.[1]
At a Glance: Key Physicochemical Properties
| Property | This compound | Doramectin |
| Molecular Formula | C₃₁H₄₄O₇[2] | C₅₀H₇₄O₁₄ |
| Molecular Weight | 528.68 g/mol [2] | 899.11 g/mol [3] |
| CAS Number | 51596-10-2[2] | 117704-25-3 |
| Class | Milbemycin | Avermectin |
Mechanism of Action: A Shared Pathway
This compound and doramectin, despite their structural differences, share a common mechanism of action targeting the nervous system of nematodes and arthropods. They act as agonists at glutamate-gated chloride ion channels, which are unique to invertebrates. This binding increases the influx of chloride ions into nerve and muscle cells, causing hyperpolarization and leading to flaccid paralysis and eventual death of the parasite.
Comparative Efficacy: A Look at the Data
Anthelmintic Efficacy (Nematodes)
| Parasite Species | Host | This compound Efficacy | Doramectin Efficacy |
| Ostertagia ostertagi | Cattle | Data not available | ≥99.6% (adult & immature) |
| Haemonchus placei | Cattle | Data not available | ≥99.9% (adult) |
| Cooperia spp. | Cattle | Data not available | ≥99.6% (adult & immature) |
| Dictyocaulus viviparus | Cattle | Data not available | ≥99.6% (adult & immature) |
| Trichostrongylus axei | Cattle | Data not available | ≥99.6% (adult & immature) |
| Oesophagostomum radiatum | Cattle | Data not available | ≥99.6% (adult & immature) |
| Nematodirus helvetianus | Cattle | Data not available | 73.3% (adult), 75.5% (L4) |
| Trichuris suis | Swine | Data not available | Data not available |
| Ancylostoma caninum | Dogs | Data not available | Data not available |
| Toxocara canis | Dogs | Data not available | Data not available |
| Dirofilaria immitis (microfilariae) | Dogs | 85.2% reduction (as this compound oxime) | Data not available |
Note: Efficacy data for this compound against gastrointestinal nematodes in livestock is not as extensively documented in the public domain as for doramectin.
Acaricidal and Insecticidal Efficacy
| Parasite Species | Host | This compound Efficacy | Doramectin Efficacy |
| Mange Mites | Cattle | Data not available | Effective |
| Sucking Lice | Cattle | Data not available | Effective |
| Grubs | Cattle | Data not available | Effective |
Pharmacokinetic Profiles: A Comparative Analysis
The pharmacokinetic properties of a drug are crucial in determining its efficacy and duration of action. Below is a summary of available pharmacokinetic data for Milbemycin (as milbemycin oxime, which contains this compound) and doramectin in various species.
Pharmacokinetics in Cattle
| Parameter | This compound (Data not available) | Doramectin (Subcutaneous Injection, 200 µg/kg) |
| Cmax (Peak Plasma Concentration) | - | ~32 ng/mL |
| Tmax (Time to Peak Concentration) | - | 5.3 ± 0.35 days |
| AUC (Area Under the Curve) | - | 511 ± 16 ng·day/mL |
| Half-life (t½) | - | ~89 hours (intravenous) |
Pharmacokinetics in Swine
Limited publicly available data for a direct comparison in swine.
Pharmacokinetics in Dogs
| Parameter | This compound (Oral, as part of Milbemycin Oxime) | Doramectin (Data not available for dogs) |
| Cmax (Peak Plasma Concentration) | - | - |
| Tmax (Time to Peak Concentration) | 1-2 hours | - |
| Oral Bioavailability | 80.5% | - |
| Half-life (t½) | 1.6 ± 0.4 days | - |
| Volume of Distribution (Vd) | 2.7 L/kg | - |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | - |
Safety and Toxicology
The safety profile of any pharmaceutical agent is of paramount importance. The following table summarizes the available toxicological data for both compounds.
| Parameter | This compound | Doramectin |
| NOAEL (No-Observed-Adverse-Effect Level) | Data not available | 0.1 mg/kg bw/day (mydriasis in a 3-month dog study) |
| ADI (Acceptable Daily Intake) | Data not available | 0-1 µg/kg bw |
| Acute Toxicity | Harmful if swallowed or inhaled | - |
| Developmental Toxicity | Data not available | May damage the unborn child |
| Genotoxicity | Not considered to be a genotoxic substance | No evidence of genotoxicity |
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive and proprietary. However, the general methodologies employed in these types of studies are outlined below.
Efficacy Studies (General Protocol)
A common experimental design for evaluating the efficacy of an anthelmintic involves the following steps:
-
Animal Selection: A statistically significant number of target animals (e.g., cattle, sheep) are selected. They are often required to be of a similar age, weight, and breed, and confirmed to be free of or naturally infected with the target parasites.
-
Acclimation: Animals are acclimated to the study conditions for a set period.
-
Randomization: Animals are randomly allocated to treatment groups, including a negative control (placebo or untreated) group and one or more groups receiving the test article at a specified dose.
-
Infection: For studies on induced infections, animals are orally inoculated with a known number of infective parasite larvae.
-
Treatment: The test article (e.g., this compound or doramectin) is administered according to the study design (e.g., subcutaneous injection, oral drench).
-
Post-treatment Monitoring: Animals are monitored for clinical signs, and fecal samples are collected at regular intervals to determine fecal egg counts.
-
Necropsy: At the end of the study period, animals are euthanized, and the gastrointestinal tract and other relevant organs are examined to recover and count the number of adult and larval parasites.
-
Efficacy Calculation: The efficacy is calculated by comparing the mean worm burden in the treated group to that of the control group.
Pharmacokinetic Studies (General Protocol)
Pharmacokinetic studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Animal Selection: A small number of healthy animals from the target species are selected.
-
Drug Administration: The drug is administered, often both intravenously (to determine bioavailability) and via the intended route of administration (e.g., subcutaneous, oral).
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion
While a direct, comprehensive head-to-head comparison of this compound and doramectin is limited by the available literature, this guide provides a synthesized overview based on existing data. Doramectin appears to be more extensively studied and documented for use in livestock, with a well-established efficacy profile against a broad range of nematodes and ectoparasites. This compound, primarily as a component of milbemycin oxime, has demonstrated efficacy, particularly against canine heartworm microfilariae.
For researchers and drug development professionals, this comparison highlights the need for direct comparative studies to fully elucidate the relative potencies, pharmacokinetic advantages, and safety margins of these two important macrocyclic lactones. Such studies would be invaluable in optimizing antiparasitic therapies and developing novel formulations.
References
Validating the Binding Site of Milbemycin A3 on Glutamate-Gated Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Milbemycin A3 and other ligands that modulate glutamate-gated chloride channels (GluCls), crucial targets for antiparasitic drugs. We delve into the experimental data that validates the binding sites of these compounds, offering detailed methodologies and quantitative comparisons to inform research and drug development in this area.
This compound and the Landscape of GluCl Modulators
This compound, a member of the milbemycin class of macrocyclic lactones, exerts its anthelmintic effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[1][2][3][4][5] These ligand-gated ion channels, absent in vertebrates, are pivotal for neurotransmission in nematodes and arthropods. Activation of GluCls leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.
This compound shares a common mechanism of action with the closely related avermectins, such as ivermectin. Both classes of compounds bind to an allosteric site on the GluCl, distinct from the glutamate binding site, and act as positive allosteric modulators and, at higher concentrations, as direct agonists. This guide will compare the binding and functional characteristics of this compound with ivermectin and other notable GluCl ligands, including nodulisporic acid, fipronil, and picrotoxin.
Comparative Analysis of Ligand Binding and Potency
The validation of the binding site for this compound and its analogues on GluCls has been supported by a variety of experimental approaches, primarily electrophysiology and radioligand binding assays. While direct quantitative binding data for this compound is limited in the public domain, studies on the closely related Milbemycin D and other macrocyclic lactones provide strong evidence for its mode of action.
Data Summary: Ligand Interactions with Glutamate-Gated Chloride Channels
| Ligand | Ligand Type | Target Channel/Organism | Method | Key Findings | Reference |
| Milbemycin D | Positive Allosteric Modulator / Agonist | Ascaris suum pharyngeal muscle GluCl | Electrophysiology (Two-Microelectrode Current Clamp) | Potentiated glutamate-induced Cl⁻ conductance; Directly increased input conductance. | |
| Ivermectin | Positive Allosteric Modulator / Agonist | Haemonchus contortus GluClα3B | Radioligand Binding Assay | Kd = 0.35 ± 0.1 nM | |
| Haemonchus contortus GluClα3B | Electrophysiology (Xenopus Oocytes) | Estimated EC50 ≈ 0.1 ± 1.0 nM | |||
| Nodulisporic Acid | Positive Allosteric Modulator / Agonist | Drosophila melanogaster head membranes | Radioligand Binding Assay | Kd = 33 pM | |
| Fipronil | Non-competitive Antagonist | Cockroach neuronal GluCls | Electrophysiology | IC50 = 10 nM (non-desensitizing), 800 nM (desensitizing) | |
| C. elegans GLC-3 | Electrophysiology (Xenopus Oocytes) | IC50 = 11.5 ± 0.11 μM | |||
| Picrotoxin | Non-competitive Antagonist | Haemonchus contortus GluClα3B | Electrophysiology (Xenopus Oocytes) | Reversibly blocked glutamate and ivermectin-induced currents. |
Experimental Protocols for Binding Site Validation
The following are detailed methodologies for key experiments cited in the validation of this compound and other ligand binding to GluCls.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is instrumental in characterizing the functional effects of compounds on ion channels expressed in a heterologous system.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the specific GluCl subunits of interest.
-
Incubate the oocytes for 2-7 days at 16-18°C to allow for robust channel expression on the oocyte membrane.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3M KCl.
-
Clamp the oocyte membrane potential at a holding potential, typically between -80 mV and -60 mV.
-
Apply the endogenous agonist (glutamate) to elicit baseline currents.
-
To assess modulatory effects, co-apply or pre-apply the test compound (e.g., this compound) with glutamate.
-
For direct activation, apply the test compound in the absence of glutamate.
-
Record inward chloride currents in response to ligand application.
3. Data Analysis:
-
Measure the peak or steady-state current amplitude for each application.
-
For dose-response analysis, apply a range of ligand concentrations and normalize the responses.
-
Fit the data to the Hill equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Radioligand Binding Assay
This method provides a direct measure of the binding affinity of a radiolabeled ligand to its receptor.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the target GluCls (e.g., nematode tissues, transfected mammalian cells) in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands and interfering substances.
2. Binding Reaction:
-
Incubate the prepared membranes with a radiolabeled ligand (e.g., [³H]-ivermectin) in a binding buffer.
-
For competition binding assays, include varying concentrations of the unlabeled test compound (e.g., this compound).
-
Allow the reaction to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
4. Data Analysis:
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding.
-
For saturation binding, plot specific binding against the concentration of the radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the inhibitory constant (Ki).
Visualizing the Molecular Interactions and Workflows
To better understand the processes involved in validating the binding of this compound and its alternatives to GluCls, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
A Comparative Guide to the Pharmacokinetics of Milbemycin A3 and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Milbemycin A3 and its key derivatives, including milbemycin oxime, moxidectin, and selamectin. The information presented is collated from various preclinical and clinical studies to support research and development in antiparasitic drugs.
Executive Summary
This compound and its derivatives are macrocyclic lactones widely used in veterinary medicine for their potent anthelmintic, insecticidal, and acaricidal properties. While structurally related, these compounds exhibit distinct pharmacokinetic profiles that influence their efficacy and duration of action. Generally, derivatives like moxidectin show a longer elimination half-life and a larger volume of distribution compared to milbemycin oxime, suggesting a more prolonged systemic exposure. This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and visualizes the underlying mechanism of action and experimental workflows.
Data Presentation: Comparative Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters for this compound and its derivatives following oral administration in dogs. It is important to note that the data has been compiled from different studies and direct comparative investigations are limited.
Table 1: Pharmacokinetic Parameters of this compound and Milbemycin Oxime in Dogs (Oral Administration)
| Parameter | This compound | Milbemycin Oxime (Tablet) | Milbemycin Oxime (Nanoemulsion) |
| Dose | 0.5 mg/kg | 1 mg/kg | 1 mg/kg |
| Cmax (µg/mL) | - | 0.33 ± 0.07[1] | 8.87 ± 1.88[1] |
| Tmax (h) | 1-2[1] | 2.47 ± 1.90[1] | 0.33 ± 0.13[1] |
| AUC (h·µg/mL) | - | 4.87 ± 3.33 | 8.82 ± 2.62 |
| Half-life (t½) (days) | 1.6 ± 0.4 | 0.66 ± 0.46 (15.73 ± 11.09 h) | 0.88 ± 0.66 (21.13 ± 15.74 h) |
| Bioavailability (%) | 80.5 | 51.44 ± 21.76 | 99.26 ± 12.14 |
| Volume of Distribution (Vd) (L/kg) | 2.7 ± 0.4 | - | - |
| Systemic Clearance (Cls) (mL/h/kg) | 75 ± 22 | - | - |
Table 2: Comparative Pharmacokinetic Parameters of Moxidectin and Ivermectin in Dogs (Oral Administration at 250 µg/kg)
| Parameter | Moxidectin | Ivermectin |
| Cmax (ng/mL) | 234.0 ± 64.3 | 132.6 ± 43.0 |
| Tmax (h) | ~2-3 | - |
| AUC (µg·h/mL) | 11.8 | 5.6 |
| Half-life (t½) (days) | 25.9 | 3.3 |
| Mean Residence Time (h) | 696.6 | 98.4 |
| Apparent Volume of Distribution (Vss/F) (L/kg) | 19.21 ± 3.61 | 5.35 ± 1.29 |
| Apparent Total Body Clearance (CL/F) (L/h/kg) | 0.0220 ± 0.00381 | 0.0498 ± 0.0179 |
Table 3: Pharmacokinetic Parameters of Selamectin in Dogs and Cats (Topical Administration at 24 mg/kg)
| Parameter | Dogs | Cats |
| Cmax (ng/mL) | 86.5 ± 34.0 | 5,513 ± 2,173 |
| Tmax (h) | 72 | 15 |
| Half-life (t½) (days) | 11.1 | 8.3 |
| Bioavailability (%) | 4.4 | 74 |
Experimental Protocols
Representative Oral Pharmacokinetic Study in Dogs
This protocol outlines a typical design for a pharmacokinetic study in dogs to evaluate orally administered this compound or its derivatives.
-
Animals: Healthy adult dogs (e.g., Beagles) of a specified sex and weight range are used. Animals are acclimatized to the study conditions for a designated period before the experiment.
-
Housing and Diet: Dogs are housed individually in controlled environmental conditions. They are typically fasted overnight (approximately 12-18 hours) before drug administration to minimize food effects on absorption. Water is provided ad libitum.
-
Drug Administration: The test compound (this compound or a derivative) is administered orally as a single dose, often in a capsule or tablet formulation. The exact dose and formulation are recorded for each animal.
-
Blood Sampling: Blood samples (e.g., 2-3 mL) are collected from a suitable vein (e.g., cephalic or jugular vein) into tubes containing an anticoagulant (e.g., heparin or EDTA). A typical blood collection schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at time points such as 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 168, 336, and 504 hours to adequately characterize the absorption, distribution, and elimination phases.
-
Plasma Preparation: The collected blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then harvested and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of the drug are determined using a validated analytical method (see below). Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability are calculated from the plasma concentration-time data using non-compartmental analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Milbemycin Quantification
This protocol describes a general HPLC method for the quantification of milbemycins in plasma samples.
-
Sample Preparation (Plasma Extraction):
-
Thaw the frozen plasma samples at room temperature.
-
To a known volume of plasma (e.g., 500 µL), add a protein precipitation agent (e.g., acetonitrile) to deproteinize the sample.
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
The supernatant is carefully transferred to a clean tube.
-
The supernatant may be further cleaned up using solid-phase extraction (SPE) for higher sensitivity and to remove interfering substances.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or fluorescence detector) is used.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed for the separation.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water or ammonium acetate buffer) is used as the mobile phase. The exact ratio can be optimized for the specific compound. For example, a mobile phase of methanol and water (98:2, v/v) has been used.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.
-
Injection Volume: A small volume of the extracted sample (e.g., 20 µL) is injected onto the column.
-
Detection:
-
UV Detection: Detection is often performed at a wavelength where the analyte has maximum absorbance (e.g., around 245 nm for milbemycin oxime).
-
Fluorescence Detection (FLD): For increased sensitivity, a derivatization step can be performed to create a fluorescent product, which is then detected by a fluorescence detector.
-
-
-
Quantification: The concentration of the analyte in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the compound in blank plasma.
Mandatory Visualization
Caption: General workflow for a comparative pharmacokinetic study.
Caption: Mechanism of action of this compound and its derivatives.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Milbemycin A3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Milbemycin A3. Adherence to these procedures is essential for ensuring laboratory safety, minimizing occupational exposure, and preventing environmental contamination. This compound is a potent pharmacologically active compound that is harmful if swallowed or inhaled, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life[1].
Hazard Identification and Quantitative Data
A thorough understanding of the hazards associated with this compound is the first step in safe handling. The following table summarizes key quantitative and qualitative hazard information.
| Hazard Classification | GHS Codes | Signal Word | Physical State | Key Considerations |
| Acute Toxicity, Oral | H302 | Warning | Solid, Crystalline Powder | Harmful if swallowed[1][2]. |
| Acute Toxicity, Inhalation | H332 | Warning | Solid, Crystalline Powder | Harmful if inhaled[1][2]. |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | Warning | Solid, Crystalline Powder | May cause damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Acute | H400 | Warning | Solid, Crystalline Powder | Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic | H410 | Warning | Solid, Crystalline Powder | Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The risk of exposure is highest when handling the compound in its powdered form.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Must conform to OSHA 29 CFR 1910.133 or equivalent standards. A face shield is recommended when there is a splash hazard. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Inspect gloves for any tears or perforations before use. For handling solutions with solvents like DMSO or DMF, butyl rubber gloves are recommended for extended contact. For incidental contact, nitrile gloves may be sufficient. Change gloves immediately if contaminated. |
| Body Protection | Disposable, solid-front laboratory coat with tight-fitting cuffs or a disposable gown. | Should be worn over personal clothing and fully fastened. Disposable sleeves are also recommended to protect the forearms. |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator. | Required when handling the powdered form of this compound outside of a containment system. Fit-testing of the respirator is essential to ensure a proper seal. |
Operational Plan: Step-by-Step Guidance
Following a structured operational plan minimizes the risk of exposure and contamination during the handling of this compound.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage : Store this compound in a dedicated, clearly labeled, and well-ventilated area away from incompatible materials. The storage area should be under negative pressure if possible.
-
Labeling : Ensure the container is clearly marked with the appropriate hazard symbols.
Preparation and Handling
-
Engineering Controls : All handling of powdered this compound, including weighing and stock solution preparation, must be conducted in a certified chemical fume hood, a ventilated balance safety enclosure, or a glove box to contain any airborne particles.
-
Weighing : Use a dedicated set of weighing tools (spatulas, weigh boats). Clean the tools thoroughly after each use.
-
Solution Preparation : When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill Management
-
Evacuate : In case of a spill, evacuate the immediate area.
-
PPE : Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment : For powdered spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Cleanup : Carefully collect the absorbed material and any contaminated items into a labeled hazardous waste container.
-
Decontamination : Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.
Waste Segregation and Collection
-
Solid Waste : All disposable items that have come into contact with this compound (e.g., gloves, lab coats, weigh boats, absorbent pads) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any this compound waste down the drain.
-
Sharps : Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
Decontamination of Equipment
-
Non-disposable Equipment : Reusable equipment, such as glassware and spatulas, should be decontaminated. This can be achieved by rinsing with a suitable solvent to remove the compound, followed by a thorough washing with detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
-
Work Surfaces : Decontaminate work surfaces in the fume hood or handling area after each use with an appropriate cleaning agent.
Final Disposal
-
Licensed Disposal Service : All collected hazardous waste must be disposed of through a licensed hazardous waste disposal service. Your institution's Environmental Health and Safety (EHS) department can provide guidance on the proper procedures for waste pickup and disposal.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
Caption: High-level workflow for the safe handling of this compound from receipt to disposal.
Caption: Decision-making process for selecting appropriate PPE for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
